molecular formula C₃₉H₇₄N₂O₁₂ B1141370 Azithromycin N-Ethyl CAS No. 92594-45-1

Azithromycin N-Ethyl

Cat. No.: B1141370
CAS No.: 92594-45-1
M. Wt: 763.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azithromycin N-Ethyl, also known as this compound, is a useful research compound. Its molecular formula is C₃₉H₇₄N₂O₁₂ and its molecular weight is 763.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWHWVRHQDUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azithromycin N-Ethyl (CAS: 92594-45-1): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

Azithromycin N-Ethyl (CAS: 92594-45-1) is a critical analytical reference standard for the pharmaceutical industry, recognized primarily as a process-related impurity and potential metabolite of Azithromycin.[1][2] As an N-ethyl analog of the widely-used macrolide antibiotic Azithromycin, its presence in the final active pharmaceutical ingredient (API) must be meticulously controlled to ensure the safety and efficacy of the drug product. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core characteristics of the parent compound, the physicochemical properties of the N-ethyl analog, its synthetic origins, and the robust analytical methodologies required for its identification and quantification. By explaining the causality behind experimental choices, this document serves as a practical resource for impurity profiling and quality control in the manufacturing of Azithromycin.

Section 2: The Parent Compound - Azithromycin

A thorough understanding of this compound necessitates a foundational knowledge of its parent molecule, Azithromycin.

Chemical Identity and Therapeutic Class

Azithromycin (CAS: 83905-01-5) is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[3][4][5] It is derived from erythromycin, with a key structural modification: a methyl-substituted nitrogen atom is incorporated into the lactone ring, forming a 15-membered ring.[4] This structural change confers greater acid stability and improved pharmacokinetic properties compared to erythromycin, such as a longer half-life and extensive tissue penetration.[4][6][7]

Mechanism of Action

Like other macrolides, Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[8] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and inhibiting the assembly of the 50S ribosomal subunit.[6][7] This action effectively halts the growth and replication of the bacteria.[8]

Synthesis Overview & Origin of the N-Ethyl Impurity

Azithromycin is typically synthesized from Erythromycin A. The process involves a Beckmann rearrangement of erythromycin A oxime, followed by a reduction of the resulting lactam and subsequent N-methylation to introduce the methyl group on the nitrogen atom within the macrolide ring.

The formation of this compound is not part of the intended synthetic pathway. Its presence is typically attributed to one of two sources:

  • Process-Related Impurity: Contamination of the methylation reagent (e.g., formaldehyde/formic acid) with its ethyl- C2 equivalents (e.g., acetaldehyde/acetic acid) can lead to a competing N-ethylation reaction, producing the N-ethyl analog alongside the desired N-methyl product.

  • Intentional Synthesis: For use as a certified reference material, this compound is synthesized deliberately, likely by using a specific ethylating agent in place of the methylating agent during the final synthesis step.

Section 3: this compound - Core Profile

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Azithromycin, except for the substitution of an ethyl group for the methyl group on the nitrogen atom at the 9a position of the azalide ring.

Diagram 1: Chemical Structure of this compound

Azithromycin_N_Ethyl N1 N C1 CH2 N1->C1 Azi [Azalide Ring Structure] N1->Azi 9a C2 CH3 C1->C2

Caption: A simplified representation of the N-ethyl group attached to the azalide ring.

This seemingly minor structural modification necessitates a complete characterization to distinguish it from the parent API.

Table 1: Physicochemical Properties of this compound vs. Azithromycin

Property This compound Azithromycin (Parent API)
CAS Number 92594-45-1[1][9][10] 83905-01-5[7]
Molecular Formula C₃₉H₇₄N₂O₁₂[1][10] C₃₈H₇₂N₂O₁₂[4][7]
Molecular Weight ~763.01 g/mol [1][10] ~748.99 g/mol [4][7]
Appearance White Crystalline Powder (assumed) White Crystalline Powder[4][5]

| Solubility | Assumed similar to Azithromycin | Easily soluble in anhydrous ethanol and methylene chloride; almost insoluble in water.[5] |

Section 4: The Critical Role of Impurity Profiling

Regulatory Context

Global regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B), mandate that all impurities in a drug substance above a certain threshold (typically 0.10%) be identified, quantified, and monitored. The presence of unidentified or uncontrolled impurities can pose significant risks to patient safety. This makes the characterization and control of compounds like this compound a non-negotiable aspect of drug manufacturing.

This compound as a Key Analytical Marker

The use of a qualified this compound reference standard is essential for a self-validating quality control system.[1] It serves multiple critical functions:

  • Method Specificity: It is used to prove that the analytical method can unequivocally separate the impurity from the main Azithromycin peak and other related substances.

  • Accurate Quantification: It allows for the accurate determination of the impurity's concentration in a given batch of API, ensuring it remains below the established safety limits.

  • Peak Identification: In chromatographic analyses, it serves as a marker to confirm the identity of an unknown peak by comparing retention times.

Section 5: Analytical Methodologies for Characterization and Quantification

A multi-faceted analytical approach is required for the definitive identification and routine quantification of this compound.

Chromatographic Separation: The Cornerstone of Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating Azithromycin from its related substances.[4][11][12]

  • Expertise & Causality: The choice of analytical conditions is critical. Macrolides are basic compounds and lack a strong UV chromophore. Therefore, methods often employ a high pH mobile phase (pH > 10) to ensure the analytes are in their neutral, un-ionized state, which improves peak shape and retention on C18 columns. A high column temperature (e.g., 60 °C) is often used to reduce mobile phase viscosity and improve peak efficiency.[11] Detection is typically performed at low UV wavelengths (~210 nm) where the molecule exhibits some absorbance.[6][11][12] Alternatively, electrochemical detection (ECD) can be employed for higher sensitivity, as specified in some pharmacopeial methods.[13]

Protocol: Representative RP-HPLC Method for Azithromycin Related Substances

This protocol is a representative example and must be validated for its intended use.

  • Instrumentation:

    • HPLC system with a UV or ECD detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM Ammonium Acetate, pH adjusted to 6.8 or higher) and an organic modifier (e.g., Acetonitrile) in a ratio of approximately 18:82 (v/v).[11] The exact ratio should be optimized to achieve separation.

    • Flow Rate: 0.7 - 1.0 mL/min.[11]

    • Column Temperature: 60 °C.[11]

    • Detection: UV at 210 nm.[11]

    • Injection Volume: 20-50 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Acetonitrile:water mixture) to a known concentration (e.g., 0.5 µg/mL).

    • Test Solution: Accurately weigh and dissolve the Azithromycin API sample in the diluent to a higher concentration (e.g., 1000 µg/mL).

    • System Suitability: Prepare a solution containing both Azithromycin and this compound to verify resolution.

  • Analysis & Calculation:

    • Inject the solutions into the chromatograph.

    • Identify the this compound peak in the test sample by comparing its retention time with that of the standard.

    • Calculate the amount of the impurity in the test sample using the peak area response and the known concentration of the reference standard.

Spectroscopic Identification

While HPLC is used for separation and quantification, spectroscopic methods provide definitive structural proof. A full characterization data package for a reference standard like this compound typically includes HPLC, Mass Spectrometry, 1H NMR, and FT-IR.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a CH₂ group (14 Da) compared to Azithromycin. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.[1] 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[15] Specific signals corresponding to the ethyl group (a triplet and a quartet in the 1H NMR spectrum) would definitively distinguish it from the N-methyl singlet in Azithromycin. Advanced 2D NMR techniques (e.g., COSY, HSQC) can confirm the connectivity of atoms.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's overall structure.[9]

Section 6: Integrated Analytical Workflow

The effective control of this compound relies on an integrated workflow that combines detection, identification, and routine monitoring.

Diagram 2: Impurity Identification and Control Workflow

workflow cluster_discovery Phase 1: Discovery & Identification cluster_implementation Phase 2: Implementation & Control A Unknown Peak Detected in API Batch via RP-HPLC B Fraction Collection & Isolation of Impurity A->B Peak > Reporting Threshold C Structural Elucidation (LC-MS, NMR, FT-IR) B->C D Impurity Identified as This compound C->D E Synthesize or Procure Certified Reference Standard D->E Characterization Data Used for Standard Qualification F Validate HPLC Method (Specificity, LOQ, Linearity) E->F Using Ref. Std. G Routine QC Testing of API Batches F->G H Batch Release/ Investigation Decision G->H Impurity Level vs. Specification

Caption: A workflow for the discovery, characterization, and routine control of a process impurity.

Section 7: Conclusion

This compound is more than a minor structural variant; it is a critical process signature in the manufacturing of Azithromycin. Its proper identification, quantification, and control are emblematic of the rigorous standards required in modern pharmaceutical development. For scientists and researchers, a comprehensive understanding of its origins and the analytical techniques used for its characterization is fundamental to ensuring the quality, safety, and regulatory compliance of the final drug product. The availability and correct use of a certified this compound reference standard form the bedrock of a robust and trustworthy quality control strategy.

Section 8: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [Link]

  • M, P., K, P., & C, S. (2022). Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia. International Journal of Pharmaceutical Sciences, 13(4), 43-56. [Link]

  • Barbas, C., Garcia, A., Saavedra, L., & Castro, M. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. [Link]

  • Antec Scientific. (2018). Azithromycin According to USP method. [Link]

  • Wikipedia contributors. (n.d.). Azithromycin. In Wikipedia. [Link]

  • Borkar, S. U., et al. (2022). Review on various analytical methodologies for Azithromycin. NewBioWorld, 1(1), 1-10. [Link]

  • Al-Aani, H., & Kharoaf, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Pharmaceutical Sciences and Research, 8(9), 3825-3833. [Link]

  • Veeprho. (n.d.). This compound Analog | CAS 92594-45-1. [Link]

  • Veeprho. (n.d.). N-Nitroso Azithromycin. [Link]

  • Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 118-123. [Link]

  • Bašić, S., et al. (2007). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Azithromycin? Patsnap Synapse. [Link]

  • Islam, M. R., et al. (2019). Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. ResearchGate. [Link]

  • Allmpus. (n.d.). Azithromycin EP Impurity P | Azithromycin USP RC-P. [Link]

  • Aronhime, J., et al. (2009). Process for preparation of anhydrous azithromycin. Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of Azithromycin N-Ethyl, a derivative of the widely-used macrolide antibiotic, azithromycin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the scientific rationale behind the synthetic strategy, provides detailed experimental protocols, and outlines a thorough characterization workflow.

Introduction: The Rationale for N-Alkylation of Azithromycin

Azithromycin, a 15-membered azalide, is a cornerstone of antibacterial therapy.[1] Its unique pharmacokinetic profile, including high tissue distribution and a long half-life, has made it a clinical success.[1] Chemical modification of the azithromycin scaffold presents an opportunity to modulate its biological activity, potentially leading to derivatives with altered antimicrobial spectra, improved efficacy against resistant strains, or novel therapeutic applications beyond its antibiotic properties.[1][2]

The secondary amine at the 9a position of the aglycone ring is a prime target for chemical modification.[1] N-alkylation at this position can influence the molecule's polarity, lipophilicity, and steric bulk, which in turn can affect its binding to the bacterial ribosome and overall pharmacokinetic and pharmacodynamic properties.[3][4] The synthesis of this compound serves as a model for exploring the impact of small alkyl substitutions at this critical position.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination. This classical organic transformation offers a high-yielding and selective method for the N-alkylation of secondary amines.[5][6][7] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Reaction Mechanism: Reductive Amination

The proposed mechanism for the synthesis of this compound via reductive amination is as follows:

  • Iminium Ion Formation: Azithromycin's secondary amine nucleophilically attacks the carbonyl carbon of acetaldehyde. This is followed by proton transfer and subsequent dehydration to form a reactive iminium ion intermediate.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired N-ethylated product.[5] STAB is the preferred reducing agent for this transformation as it is less basic and more selective for imines over aldehydes compared to other borohydrides like sodium borohydride.[5][6]

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Azithromycin Azithromycin (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Azithromycin->Iminium_Ion + Acetaldehyde - H2O Acetaldehyde Acetaldehyde Azithromycin_NEthyl This compound Iminium_Ion->Azithromycin_NEthyl + [H-] from STAB Reducing_Agent Sodium Triacetoxyborohydride (STAB) NMR_Workflow Sample This compound Sample Dissolve Dissolve in CDCl3 or DMSO-d6 Sample->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Analyze Analyze Spectra for Structural Confirmation Acquire_1H->Analyze Acquire_13C->Analyze

Sources

Azithromycin N-Ethyl as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Azithromycin N-Ethyl as a Reference Standard

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound as a chemical reference standard. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document delves into the underlying scientific principles and practical methodologies required to establish a robust and reliable reference standard. We will explore the critical role of reference standards in drug development, detail multi-technique analytical workflows for structural elucidation and purity assessment, and provide field-proven insights grounded in pharmacopeial and regulatory standards.

The Imperative for High-Quality Reference Standards in Pharmaceutical Analysis

In pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Azithromycin, a widely used macrolide antibiotic, is no exception.[1] Its synthesis and degradation can produce a profile of related substances and impurities that must be meticulously monitored and controlled. A reference standard is a highly purified and well-characterized substance used as a measurement base for these analytical procedures.[2][3]

The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official reference standards that form the legal and scientific basis for quality control.[4][5] These standards are essential for:

  • Identity Confirmation: Ensuring the correct compound is present.

  • Purity Evaluation: Quantifying known and unknown impurities.

  • Assay Validation: Establishing the accuracy and precision of quantitative methods.

  • Method Development: Serving as a benchmark during the creation of new analytical procedures.

This compound is an analog and potential process-related impurity of Azithromycin.[6] Establishing it as a qualified reference standard is not merely a procedural step but a foundational requirement for ensuring the quality of the final drug product. It allows laboratories to accurately identify and quantify this specific impurity, thereby ensuring the API conforms to the stringent limits set by regulatory bodies.

Profile of this compound

This compound is structurally analogous to Azithromycin, a semi-synthetic macrolide antibiotic.[6] Understanding its physicochemical properties is the first step in its qualification as a reference standard.

PropertyValueSource
IUPAC Name [2R-(2R, 3S, 4R, 5R, 8R, 10R, 11R, 12S, 13S, 14R)]-13-[(2, 6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2, 6-diethyl-3, 4, 10-trihydroxy-3, 5, 8, 10, 12, 14-hexamethyl-11-[[3, 4, 6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one[6]
CAS Number 92594-45-1[6]
Molecular Formula C₃₉H₇₄N₂O₁₂[6]
Molecular Weight 763.01 g/mol [6]

The key structural difference from Azithromycin lies in the substitution at the nitrogen atom within the azalide ring. This seemingly minor modification necessitates a complete and independent characterization to confirm its identity and purity.

The Reference Standard Qualification Workflow

Establishing a new reference standard is a systematic process that transforms a synthesized chemical entity into a certified analytical tool. This workflow is designed to be a self-validating system, where orthogonal (i.e., different and independent) analytical techniques are used to build a comprehensive and undeniable profile of the material.

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Lifecycle Synthesis Chemical Synthesis Purification Multi-Step Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Purification->Structural_Elucidation Purified Material Purity_Assessment Chromatographic Purity (HPLC/UPLC) Structural_Elucidation->Purity_Assessment Content_Assay Potency/Content (qNMR or Mass Balance) Purity_Assessment->Content_Assay Residuals Residual Solvents & Water Content (GC-HS, KF Titration) Content_Assay->Residuals Certification Certification & Documentation (Certificate of Analysis) Residuals->Certification Characterization Data Release Release for Use Certification->Release Stability Stability Program (ICH Q1A) Retest Periodic Retesting Stability->Retest Release->Stability Retest->Stability

Caption: Workflow for the qualification of a new pharmaceutical reference standard.

Analytical Characterization Methodologies

A multi-faceted analytical approach is required to fully characterize this compound. No single technique is sufficient; instead, data from several orthogonal methods are integrated to build a complete picture of the material's identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity analysis, separating the main compound from any process-related impurities or degradants.[7] A stability-indicating method must be developed and validated to demonstrate it can resolve the main peak from all potential impurities.[8]

Expertise & Causality: The choice of mobile phase and pH is critical. For azalides like Azithromycin, a slightly alkaline pH (e.g., 7.5) is often used to suppress the ionization of the amine groups, leading to better peak shape and retention on a C18 column.[9] UV detection is typically performed at a low wavelength, such as 210 nm, because macrolides lack a strong chromophore.[9][10]

Experimental Protocol: HPLC-UV Purity Method

  • Chromatographic System: A standard HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 7.5 with dilute Potassium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 35% B to 65% B over 30 minutes. This gradient must be optimized to ensure separation of all known related substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the sample and calculate the area percent of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Purity Results

ParameterAcceptance CriteriaTypical Result
Purity (Area %) ≥ 99.5%99.8%
Largest Impurity ≤ 0.2%0.11%
Total Impurities ≤ 0.5%0.20%
Tailing Factor 0.8 - 1.51.1
Theoretical Plates > 20008500
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides unambiguous confirmation of the molecular weight, adding a high degree of certainty to the compound's identity.[11][12]

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is ideal for molecules like this compound, which contain basic nitrogen atoms that are readily protonated. The resulting [M+H]⁺ ion is then analyzed by the mass spectrometer.

Experimental Protocol: LC-MS Identity Verification

  • LC System: Utilize the same LC method as described in Section 4.1 to ensure chromatographic compatibility.

  • Mass Spectrometer: A Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: ESI, Positive Mode.

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the [M+H]⁺ ion.

Data Presentation: Expected Mass Spectrometry Data

ParameterTheoretical Value (m/z)Observed Value (m/z)
Molecular Weight 763.01-
[M+H]⁺ (Protonated) 764.02764.03
[M+Na]⁺ (Sodium Adduct) 786.00786.01
NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural elucidation.[13] Both ¹H and ¹³C NMR spectra are required to confirm the complete chemical structure.

Expertise & Causality: The key diagnostic signals for this compound will be those of the ethyl group attached to the nitrogen, which will be absent in the spectrum of Azithromycin. Specifically, a triplet and a quartet in the ¹H NMR spectrum, and two additional aliphatic signals in the ¹³C NMR spectrum, will confirm the N-ethyl moiety. Comparing the full spectrum to that of a well-characterized Azithromycin standard allows for unambiguous assignment of all other signals.[1][13]

Experimental Protocol: NMR Analysis

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • 2D NMR (e.g., COSY, HSQC) as needed for full assignment.

  • Data Analysis: Assign all proton and carbon signals and confirm they are consistent with the proposed structure of this compound.

Method Validation Principles

Any analytical method used to characterize a reference standard must itself be validated to prove it is fit for purpose.[14] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2).[15][16]

Validation {ICH Q2(R2) Method Validation|Key Performance Characteristics} Specificity Specificity Discrimination from impurities and degradants Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (Spike/Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (RSD%) Validation->Precision Range Range Concentration interval of acceptable performance Validation->Range Robustness Robustness Resilience to small variations (pH, temp, flow) Validation->Robustness

Caption: Key validation parameters for an analytical procedure as per ICH Q2(R2).

Stability, Storage, and Handling

Once certified, the integrity of the reference standard must be maintained throughout its lifecycle. This is achieved through a robust stability testing program and controlled storage.[17]

  • Stability Program: The reference standard should be placed on a formal stability program according to ICH guideline Q1A(R2).[17] Samples are stored at long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 25 °C / 60% RH) conditions and tested at predetermined intervals using a validated stability-indicating method.

  • Storage: Based on stability data, appropriate storage conditions are defined. For many complex molecules like this compound, storage is typically at controlled cold temperatures (2-8 °C) and protected from light in a well-sealed container to prevent degradation and moisture uptake.

  • Handling: Before use, the standard should be allowed to equilibrate to ambient temperature in a desiccator to prevent condensation. Follow any specific instructions on the Certificate of Analysis regarding drying.[5]

Conclusion

The qualification of is a rigorous, multi-disciplinary endeavor that underpins the quality control of Azithromycin API and drug products. It requires a deep understanding of analytical chemistry, a commitment to regulatory guidelines, and a systematic workflow that combines orthogonal techniques to ensure identity, purity, and potency. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently establish and utilize high-quality reference standards, thereby ensuring the safety and efficacy of the medicines delivered to patients.

References

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from Antec Scientific website. [Link]

  • NewBioWorld. (2022). Review on various analytical methodologies for Azithromycin. Retrieved from NewBioWorld. [Link]

  • Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from CEU Repositorio Institucional. [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem Compound Database. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics. [Link]

  • United States Pharmacopeia. (2019). Azithromycin Tablets Monograph. USP-NF. [Link]

  • Srinivasa Rao, T., et al. (2012). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]

  • Veeprho. (n.d.). This compound Analog. Retrieved from [Link]

  • Google Patents. (n.d.). CN108727445B - Synthesis method of azithromycin impurity F.
  • Kharoaf, M., et al. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science. [Link]

  • ResearchGate. (n.d.). 1D 1H NMR spectrum of azithromycin dihydrate in a 50 mM sodium cholate.... Retrieved from [Link]

  • PubMed Central. (2019). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

  • Le, T., et al. (2021). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of Analytical Methods in Chemistry. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Alam, P., et al. (2021). Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. Journal of Pharmaceutical Research International. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ResearchGate. (2021). AZITHROMYCIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (2012). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • ResearchGate. (2000). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Retrieved from [Link]

  • PharmTech. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

Sources

The Azalide Frontier: A Technical Guide to the Discovery and Chemistry of Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Azithromycin N-Ethyl, a key related substance of the globally significant macrolide antibiotic, Azithromycin. While not a therapeutic agent in its own right, the history and synthesis of this compound are intrinsically linked to the development and quality control of its parent compound. This document details the historical context of Azithromycin's discovery, the likely origins of the N-Ethyl derivative as a synthetic byproduct or metabolite, and presents a detailed, plausible synthesis protocol based on established macrolide chemistry. Furthermore, we provide a comprehensive analytical profile, including expected spectroscopic data and its significance for researchers, scientists, and drug development professionals in the field of antibiotic chemistry and pharmaceutical analysis.

Introduction: The Genesis of Azalides - A New Chapter in Macrolide Chemistry

The story of this compound begins with its parent molecule, Azithromycin, a landmark discovery that redefined the therapeutic potential of macrolide antibiotics. The first 14-membered macrolide, erythromycin A, was a groundbreaking discovery in 1952, but its clinical utility was hampered by instability in acidic environments and a relatively narrow spectrum of activity.

In 1980, a team of researchers at the Croatian pharmaceutical company Pliva, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Dr. Gorjana Lazarevski, and Dr. Zrinka Tamburašev, achieved a remarkable breakthrough.[1] Through a rational, medicinal chemistry-driven approach, they successfully modified the erythromycin A scaffold by incorporating a methyl-substituted nitrogen atom into the lactone ring.[2][3] This pioneering work, which involved a key Beckmann rearrangement of erythromycin A oxime, gave rise to a new class of 15-membered macrolides known as azalides .[2][4] The lead compound from this research, Azithromycin, was patented by Pliva in 1981 and approved for medical use in 1988.[2][5]

Azithromycin exhibited superior acid stability, an enhanced pharmacokinetic profile, and a broader spectrum of activity compared to erythromycin.[3] Its mechanism of action, like other macrolides, involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[3][5] The structural modification in azithromycin, however, leads to altered conformational dynamics of the macrolactone ring, resulting in novel interactions with the bacterial ribosome.[6]

The Emergence of this compound: An Inevitable Consequence of Synthesis and Metabolism

The "discovery" of this compound is not a tale of a targeted drug discovery program but rather a narrative rooted in the meticulous analysis of Azithromycin's synthesis and metabolic fate. In the world of pharmaceutical manufacturing, the identification and characterization of impurities and related substances are of paramount importance for ensuring the safety and efficacy of the final drug product.

This compound (CAS: 92594-45-1) is recognized as a significant related substance in the production of Azithromycin. Its origins can be traced to two primary sources:

  • A Byproduct of Synthesis: The final step in the seminal synthesis of Azithromycin is the N-methylation of the secondary amine in the azalide ring.[6] This is typically achieved through reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction) or other methylating agents. In an industrial setting, the presence of ethyl-containing reagents or solvents, or impurities in the starting materials, could potentially lead to a competing N-ethylation reaction, yielding this compound as a minor byproduct.

  • A Metabolic Product: While Azithromycin is noted for its relative metabolic stability due to the nitrogen in the macrolide ring, some in-vivo biotransformation can occur.[7] It is plausible that this compound could be a metabolite of Azithromycin, although this is less extensively documented than its role as a process-related impurity.

The critical need to identify and quantify such related substances has led to the synthesis and characterization of this compound as an analytical reference standard. This allows for the development of robust analytical methods to ensure the purity of the active pharmaceutical ingredient (API).

Synthesis of this compound: A Plausible Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from Azithromycin, involving N-demethylation followed by N-ethylation.

G Azithromycin Azithromycin ND_Azithromycin N-Demethyl Azithromycin (Precursor) Azithromycin->ND_Azithromycin  Demethylation (e.g., with N-fluorobisbenzenesulfonamide) NE_Azithromycin This compound (Target Compound) ND_Azithromycin->NE_Azithromycin  Reductive Amination (Acetaldehyde, NaBH(OAc)₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Demethylation of Azithromycin

This step is based on methodologies described for the synthesis of Azithromycin impurities.[8]

  • Reaction Setup: To a solution of Azithromycin (10 g) in dichloromethane (50 mL) at room temperature, add N-fluorobisbenzenesulfonamide (3.0 g).

  • Reaction Execution: Stir the reaction mixture at 30°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a 3% sodium bicarbonate solution (30 g). Separate the organic layer.

  • Purification: Evaporate the organic layer to dryness to obtain the crude N-demethyl Azithromycin. Recrystallize the crude product from an acetone/water mixture to yield the purified precursor.

Step 2: Reductive N-Ethylation of N-Demethyl Azithromycin

This is a standard reductive amination protocol.

  • Reaction Setup: Dissolve the purified N-Demethyl Azithromycin (5 g) in 1,2-dichloroethane (50 mL).

  • Reagent Addition: Add acetaldehyde (1.5 equivalents) to the solution, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents) in portions over 15 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

As a reference standard, the analytical profile of this compound is crucial. Below are the expected key analytical characteristics.

Physicochemical Properties
PropertyValueSource
CAS Number 92594-45-1[9]
Molecular Formula C₃₉H₇₄N₂O₁₂[9]
Molecular Weight 763.01 g/mol [9]
Appearance Expected to be a white to off-white solid-
Spectroscopic Data (Predicted)

The following data are predicted based on the known spectra of Azithromycin and the expected influence of the N-ethyl group.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very similar to that of Azithromycin, with the key difference being the signals for the N-alkyl group.

  • N-Methyl Signal (Azithromycin): A singlet at approximately 2.2-2.3 ppm.

  • N-Ethyl Signals (this compound): The singlet of the N-methyl group would be replaced by a quartet (CH₂) at approximately 2.4-2.6 ppm and a triplet (CH₃) at approximately 1.0-1.2 ppm, characteristic of an ethyl group attached to a nitrogen atom.

4.2.2. ¹³C NMR Spectroscopy

  • N-Methyl Signal (Azithromycin): A signal around 40-42 ppm.

  • N-Ethyl Signals (this compound): The N-methyl signal would be absent. Two new signals would appear: one for the N-CH₂ group at approximately 45-50 ppm and another for the N-CH₂-CH₃ group at approximately 12-15 ppm.

4.2.3. Mass Spectrometry

The nominal mass of this compound is 762 g/mol . In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the following ions would be expected:

  • [M+H]⁺: m/z 763.0

  • [M+Na]⁺: m/z 785.0

Fragmentation patterns in MS/MS would be similar to Azithromycin, involving the loss of the sugar moieties.

Significance in Drug Development and Quality Control

The primary role of this compound is as a certified reference material for the quality control of Azithromycin. Its importance can be summarized as follows:

  • Impurity Profiling: It serves as a standard to identify and quantify the presence of this specific impurity in batches of Azithromycin API and finished pharmaceutical products.

  • Analytical Method Development: It is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are capable of separating and detecting this compound from Azithromycin and other related substances.

  • Forced Degradation Studies: It can be used in stress testing of Azithromycin to understand its degradation pathways and to develop stability-indicating analytical methods.[3]

Conclusion

This compound, while not a therapeutic agent itself, is a molecule of significant importance in the pharmaceutical sciences. Its history is interwoven with the development and commercialization of one of the world's most successful antibiotics. A thorough understanding of its synthesis and analytical characteristics is essential for ensuring the quality, safety, and efficacy of Azithromycin. This technical guide provides a comprehensive overview for researchers and professionals in the field, bridging the gap between the celebrated history of Azithromycin and the practical, technical details of its related substances.

References

  • PubChem. Azithromycin. National Center for Biotechnology Information. [Link]

  • Wikipedia. Azithromycin. [Link]

  • Wockhardt Ltd. A Process For Preparation Of Pure Azithromycin. Quick Company. [Link]

  • Google Patents.
  • E-PICOS. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. PMC - PubMed Central. [Link]

  • Hrčak. The Story of Azithromycin. [Link]

  • Veeprho. This compound Analog | CAS 92594-45-1. [Link]

  • Google Patents.
  • ResearchGate. Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. [Link]

  • Google Patents. CN104558069A - Synthesis method for macrolide impurities.
  • Google Patents.
  • PubMed Central. A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. [Link]

  • NCBI Bookshelf. Azithromycin - StatPearls. [Link]

  • ResearchGate. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. [Link]

  • ResearchGate. Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. [Link]

  • Google Patents.
  • Taylor & Francis Online. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. [Link]

  • PubMed. Pharmaceutical company PLIVA: from Nobel laureate Vladimir Prelog to global blockbuster - antibiotic azithromycin. [Link]

  • PMC. Mechanism of action, resistance, synergism, and clinical implications of azithromycin. [Link]

  • PubMed. Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Azithromycin and the Potential Related Substance, Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Azithromycin and its related substances. While this method is demonstrated to be effective for common Azithromycin impurities, it is also designed to be a starting point for the specific analysis of Azithromycin N-Ethyl, a potential process-related impurity or degradant. The causality behind the selection of chromatographic parameters is discussed in depth, providing a framework for adaptation and validation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quality control and stability testing of Azithromycin.

Introduction: The Imperative for Impurity Profiling in Azithromycin

Azithromycin is a widely prescribed macrolide antibiotic, belonging to the azalide subclass, and is used to treat a variety of bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), the purity of Azithromycin is critical to its safety and efficacy. During its synthesis and storage, various related substances, including process impurities and degradation products, can emerge.[2] Regulatory bodies worldwide mandate the identification and quantification of these impurities to ensure the quality of the final drug product.

This application note focuses on a universal HPLC method applicable to a range of these impurities, with a particular consideration for this compound (CAS 92594-45-1), an analog of Azithromycin.[3] While specific pharmacopeial methods exist for known impurities, a robust, adaptable method is invaluable for both routine quality control and research and development. The method detailed herein is built upon established principles of reversed-phase chromatography for macrolide antibiotics and is designed to be both reliable and readily transferable.

Causality of Method Development: A Scientifically Grounded Approach

The development of this HPLC method was guided by the physicochemical properties of Azithromycin and its analogs. The choices of stationary phase, mobile phase, and detection parameters were made to ensure optimal separation, sensitivity, and robustness.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for this method. Azithromycin and its related substances are relatively large, lipophilic molecules, making them well-suited for retention and separation on a hydrophobic C18 column.[4][5] The use of a high-purity, end-capped silica-based C18 column is recommended to minimize peak tailing, which can be caused by the interaction of the basic amine groups on the Azithromycin molecule with residual acidic silanols on the silica surface.

  • Mobile Phase Composition: A buffered mobile phase is essential for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like Azithromycin. This method employs a phosphate buffer, which provides good buffering capacity in the mid-pH range.[6][7] The pH of the mobile phase is a critical parameter; a slightly alkaline pH (around 7.5) is often used to ensure that the tertiary amine groups on the Azithromycin molecule are in a consistent, non-ionized or partially ionized state, leading to better peak shape.[6] Acetonitrile and methanol are common organic modifiers used to elute the analytes from the C18 column.[2] A gradient elution may be necessary to resolve early-eluting polar impurities from the main Azithromycin peak and any later-eluting, more hydrophobic impurities within a reasonable run time.[8]

  • Detection: Azithromycin lacks a strong chromophore, which makes UV detection challenging. However, it exhibits sufficient absorbance at low UV wavelengths, typically between 210 nm and 215 nm, to allow for sensitive detection.[5][6] This wavelength range is a common choice for the analysis of Azithromycin and its impurities.[9] While electrochemical detection (ECD) can offer higher sensitivity for Azithromycin, UV detection is more widely available in analytical laboratories and is sufficient for most quality control purposes.[10]

Experimental Protocol

Materials and Reagents
  • Azithromycin Reference Standard (USP or equivalent)

  • This compound Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate, monobasic (ACS grade or higher)

  • Sodium hydroxide (for pH adjustment)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 7.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 212 nm
Injection Volume 20 µL
Diluent Mobile Phase A : Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 7.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.5 with a sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Azithromycin): Accurately weigh and dissolve approximately 25 mg of Azithromycin Reference Standard in the diluent to make a 50 mL solution to obtain a concentration of about 0.5 mg/mL.

  • Standard Solution (for System Suitability and Quantification): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.05 mg/mL.

  • Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 25 mg of Azithromycin in the diluent to make a 50 mL solution. Further dilute if necessary to achieve a final concentration of about 0.5 mg/mL.

System Suitability: A Self-Validating System

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. These tests verify that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Azithromycin peak
Theoretical Plates Not less than 2000 for the Azithromycin peak
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the Azithromycin standard solution (n=5)

Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies should be conducted on Azithromycin.[11] This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products.[4][12] The analysis of these stressed samples by the proposed HPLC method should demonstrate that the degradation product peaks are well-resolved from the main Azithromycin peak.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of Azithromycin and its related substances.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phases (A: Buffer, B: ACN) prep_standards Prepare Standard Solutions (Stock and Working) prep_samples Prepare Sample Solutions system_setup HPLC System Setup (Column, Temp, Flow Rate) prep_samples->system_setup Proceed to Analysis system_suitability System Suitability Test (Replicate Injections) system_setup->system_suitability sample_injection Inject Sample Solutions system_suitability->sample_injection If SST Passes chromatogram Acquire Chromatogram sample_injection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify Impurities (Relative to Standard) peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of Azithromycin and its impurities.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the analysis of Azithromycin and its related substances. The rationale behind the method development has been thoroughly explained to allow for a deeper understanding and potential adaptation for specific analytical challenges, such as the quantification of this compound. For the specific analysis of this compound, this method should be validated using a certified reference standard of the compound to confirm its retention time, resolution from other components, and response factor. This application note serves as a comprehensive guide for quality control laboratories and researchers in the pharmaceutical industry.

References

  • Barbas, C., & Miguel, L. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.
  • Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(09), 020-029.
  • Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 5(4), 166-172.
  • Kibwage, I. O., et al. (2013). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Journal of Pharmaceutical and Biomedical Analysis, 72, 148-154.
  • Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Antec Scientific. (2018). Azithromycin According to USP method. Available at: [Link]

  • El-Gindy, A., et al. (2008). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Veeprho. This compound Analog | CAS 92594-45-1. Available at: [Link]

  • Peschel, G. A. (2004). Degradation products of azithromycin, and methods for their indentification. Google Patents. US20040266997A1.
  • Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

  • PubChem. Azithromycin. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. Separation of Azithromycin on Newcrom R1 HPLC column. Available at: [Link]

  • Novak, P., et al. (2019). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5-O-desosaminyl-15-deoxy-15-methylene-azithromycin. Molecules, 24(18), 3345.
  • Wikipedia. Azithromycin. Available at: [Link]

  • Moreno, A. H., et al. (2008). Stability study of azithromycin in ophthalmic preparations. Brazilian Journal of Pharmaceutical Sciences, 44(2), 219-226.
  • Mishra, K., et al. (2021). AZITHROMYCIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(3), 134-141.
  • Veeprho. N-Nitroso Azithromycin. Available at: [Link]

Sources

Application Note: Structural Elucidation of N-Ethyl Azithromycin Using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of N-Ethyl Azithromycin, a potential related substance or derivative of the macrolide antibiotic Azithromycin. We detail a systematic methodology employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just a protocol but the underlying scientific rationale for each step. We present a complete, step-by-step workflow from sample preparation to data acquisition and interpretation, enabling unambiguous confirmation of the N-ethyl modification on the azithromycin scaffold.

Introduction: The Imperative for Precise Structural Characterization

Azithromycin is a semi-synthetic macrolide antibiotic, distinguished by a 15-membered azalactone ring.[1] Its clinical success in treating a wide range of bacterial infections is well-documented.[2] In pharmaceutical development and manufacturing, any modification to the parent structure, whether an intended derivative, a process impurity, or a degradation product, must be unequivocally identified.[3] Such modifications can significantly alter the compound's efficacy, safety, and pharmacokinetic profile.

N-alkylation of the methylamino group in the azalactone ring represents a common synthetic or degradative pathway. The addition of an ethyl group creates N-Ethyl Azithromycin, a distinct chemical entity whose structure must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[4] This note details the application of a comprehensive NMR strategy to confirm the precise location and connectivity of the N-ethyl group on the azithromycin framework.

Foundational NMR Principles for Macrolide Elucidation

The structural complexity of azithromycin necessitates a multi-technique NMR approach. While ¹H and ¹³C NMR provide initial fingerprints, 2D correlation experiments are essential to piece together the molecular puzzle.

  • ¹H NMR: Provides information on the number of distinct protons, their chemical environment, and scalar (J) couplings to neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state (C, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH). This is fundamental for tracing out proton networks within individual spin systems, such as the macrolide ring or the sugar moieties.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is the key experiment for connecting disparate spin systems. For instance, it can link protons on the sugar rings to carbons on the macrolide core, or, critically for this application, link the N-ethyl protons to carbons within the azalactone ring.[5]

Experimental Workflow and Protocols

A systematic workflow is crucial for efficient and accurate structural elucidation. The process begins with meticulous sample preparation and proceeds through a logical sequence of NMR experiments.

G cluster_0 Phase 1: Preparation & 1D Screening cluster_1 Phase 2: 2D Correlation Experiments cluster_2 Phase 3: Data Analysis & Elucidation P Sample Preparation (5-10 mg in 0.6 mL CDCl₃) A ¹H NMR Acquisition (Initial Quality Check) P->A B ¹³C{¹H} NMR Acquisition (Carbon Fingerprint) A->B C COSY Acquisition (¹H-¹H Connectivity) B->C D HSQC Acquisition (¹H-¹³C Direct Correlation) C->D E HMBC Acquisition (Long-Range ¹H-¹³C Correlation) D->E F Process & Reference Spectra E->F G Assign Spin Systems (COSY & HSQC) F->G H Assemble Fragments (HMBC) G->H I Confirm N-Ethyl Position H->I

Caption: NMR workflow for structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 5-10 mg of the N-Ethyl Azithromycin sample and transfer it to a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent solvent for azithromycin and its derivatives, providing good solubility and a wide chemical shift window.[6]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to the vial.

  • Transfer: Gently vortex the vial to ensure complete dissolution. Once dissolved, carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.

  • Quality Control: Ensure the solution is clear and free of any particulate matter.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a guideline for a 500 MHz spectrometer and should be optimized as necessary.

Experiment Key Parameters Purpose & Rationale
¹H NMR Scans: 16-32, Acq. Time: ~3s, Relax. Delay (d1): 2sRapidly provides a high S/N spectrum for initial assessment of sample purity and complexity.
¹³C{¹H} NMR Scans: 1024-2048, Acq. Time: ~1.5s, d1: 2sProvides the carbon fingerprint of the molecule. A longer acquisition time is needed due to the low natural abundance of ¹³C.
gCOSY Scans: 8-16, TD(F2): 2048, TD(F1): 256-512To establish proton-proton coupling networks. Gradient-selected (gCOSY) provides cleaner spectra with reduced artifacts.
gHSQC Scans: 8-16, TD(F2): 1024, TD(F1): 256, ¹JCH ≈ 145 HzTo correlate directly bonded C-H pairs. The ¹JCH coupling constant is set to an average value for sp³ carbons.
gHMBC Scans: 16-64, TD(F2): 2048, TD(F1): 256, LR-J ≈ 8 HzTo identify long-range C-H correlations. The long-range coupling constant (LR-J) is optimized for 2- and 3-bond correlations. More scans are often required due to the smaller couplings.

Data Analysis and Structural Elucidation: A Comparative Approach

The core of the elucidation process lies in comparing the NMR spectra of the unknown compound (N-Ethyl Azithromycin) with the fully assigned spectra of the parent compound, Azithromycin.

Reference Data: Azithromycin

The complete and unambiguous assignment of Azithromycin's ¹H and ¹³C NMR spectra in CDCl₃ has been previously published and serves as our foundational reference.[6]

Table 1: Key Reference ¹H and ¹³C Chemical Shifts for Azithromycin in CDCl₃ (Selected assignments based on Barber, J. (1991). Magnetic Resonance in Chemistry)[6]

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity, J (Hz)
Aglycone Ring
C-9a (N-CH₃)41.92.51s
C-9N/A3.22 / 2.76m
C-1074.03.55m
Desosamine Sugar
C-1'103.14.30d, 7.4
C-3'68.82.44m
C-3' N(CH₃)₂41.42.29s
Cladinose Sugar
C-1''95.54.98d, 4.8
C-3'' OCH₃49.43.30s
Predicted Spectral Changes for N-Ethyl Azithromycin

The introduction of an ethyl group at the N-9a position is expected to induce specific, predictable changes in the NMR spectra.

  • Disappearance of the N-CH₃ Signal: The most obvious change in both the ¹H and ¹³C spectra will be the disappearance of the N-methyl signal (¹H: ~2.51 ppm, s, 3H; ¹³C: ~41.9 ppm).

  • Appearance of N-CH₂-CH₃ Signals: New signals corresponding to the N-ethyl group will appear.

    • N-Methylene (N-CH₂): A quartet in the ¹H spectrum (due to coupling with the adjacent methyl group) is expected, likely shifted downfield from the original N-CH₃ signal due to the deshielding effect of the nitrogen and the change in substitution. A corresponding CH₂ signal will appear in the ¹³C spectrum.

    • Ethyl Methyl (CH₃): A triplet in the ¹H spectrum (due to coupling with the methylene protons) is expected, typically in the aliphatic region (~1.0-1.3 ppm). A corresponding CH₃ signal will appear in the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for the N-Ethyl Moiety

MoietyPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)Expected MultiplicityKey HMBC Correlations
N-CH₂ -CH₃~48-52~2.6-2.9qC-9, C-10, N-CH₂-C H₃
N-CH₂-CH₃ ~12-15~1.1-1.3tN-C H₂-CH₃
Confirming the Structure with 2D NMR

The following steps outline the logical interpretation of the 2D spectra to confirm the N-ethyl azithromycin structure.

G cluster_0 Key HMBC Correlations for N-Ethyl Group H_Et Protons of N-CH₂ (~2.7 ppm, quartet) C_Me_Et Carbon of N-CH₂-CH₃ (~13 ppm) H_Et->C_Me_Et ²JCH C9 Carbon C-9 (Aglycone Ring) H_Et->C9 ²JCH C10 Carbon C-10 (Aglycone Ring) H_Et->C10 ³JCH

Sources

Application Note: Quantitative Analysis of Azithromycin N-Ethyl Impurity in Bulk Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of the Azithromycin N-Ethyl impurity in bulk azithromycin drug substance. Azithromycin, a widely used macrolide antibiotic, can contain various process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product. The N-Ethyl analog is a potential process-related impurity. This document provides a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with UV detection, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, self-validating system suitability tests, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Impurity Profiling

Azithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its synthesis is a multi-step process where side reactions can lead to the formation of structurally related impurities. One such potential impurity is the this compound analog, which can arise from specific reagents or intermediates used during synthesis.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement.[2] Guidelines such as ICH Q3A(R2) mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] Even minor structural modifications to an API can alter its efficacy, safety profile, or stability. Therefore, a precise and reliable analytical method is essential to quantify the levels of impurities like this compound, ensuring that they do not exceed established safety thresholds.[4]

This protocol employs a reversed-phase HPLC (RP-HPLC) method, which is the technique of choice for analyzing azithromycin and its related substances due to its ability to separate structurally similar, non-volatile compounds.[5][6] The method is designed to be stability-indicating, meaning it can resolve the impurity from the main API and any potential degradation products that may form under stress conditions.[7]

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte and its impurities based on their hydrophobicity. A buffered mobile phase is used to control the ionization state of the basic azithromycin molecule and its analogs, ensuring reproducible retention times and symmetrical peak shapes. The elevated column temperature is employed to improve peak symmetry and reduce viscosity. Quantification is performed by comparing the peak area of the this compound impurity in the sample to that of a certified reference standard. UV detection is typically performed at a low wavelength (around 210-215 nm) as macrolides lack a strong chromophore.[3][4]

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
Azithromycin Bulk DrugUSP/Ph. Eur. GradeN/A
This compound Reference StandardCertified, >95% purityVeeprho/Simson Pharma
Acetonitrile (ACN)HPLC GradeFisher Scientific/Merck
Methanol (MeOH)HPLC GradeFisher Scientific/Merck
Potassium Phosphate, Monobasic (KH₂PO₄)ACS Grade or higherSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Grade or higherSigma-Aldrich
Phosphoric Acid (H₃PO₄)ACS Grade or higherSigma-Aldrich
WaterHPLC Grade/Milli-Q®Millipore
Syringe Filters0.45 µm, PTFE or NylonPall/Sartorius

Instrumentation and Chromatographic Conditions

ParameterConditionRationale
Instrumentation
HPLC SystemAgilent 1260 Infinity II, Waters Alliance iS, or equivalentA standard quaternary or binary HPLC system with a UV/Vis detector is required.
DetectorUV/Vis DetectorProvides the necessary sensitivity at low UV wavelengths.[8]
ColumnC18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge, Phenomenex Luna)The C18 stationary phase provides excellent retention and separation for macrolides. The 250 mm length ensures sufficient resolution.
Chromatographic Conditions
Mobile Phase A25 mM Potassium Phosphate buffer. Adjust to pH 7.5 with NaOH/H₃PO₄.Buffering is critical for controlling the ionization of the amine groups on azithromycin and its analogs, ensuring consistent retention.
Mobile Phase BAcetonitrile/Methanol (50:50, v/v)The organic modifier elutes the analytes from the C18 column. A mixture can optimize selectivity.
Gradient ProgramTime (min)%A
0.060
25.040
30.040
30.160
40.060
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times.
Column Temperature50 °CElevated temperature improves peak shape, reduces backpressure, and can enhance resolution.[4]
Detection Wavelength210 nmAzithromycin and its related compounds have poor UV absorbance; 210 nm provides a suitable signal.[3]
Injection Volume20 µLBalances sensitivity with the potential for peak broadening from overloading.
DiluentMobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Preparation of Solutions

CAUTION: Handle all chemicals and standards with appropriate personal protective equipment (PPE).

  • Buffer Preparation (Mobile Phase A):

    • Weigh and dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC grade water.

    • Adjust the pH to 7.5 ± 0.05 using a 1 M Sodium Hydroxide solution or 1 M Phosphoric Acid.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Azithromycin Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of Azithromycin bulk drug into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

  • This compound Stock Solution (100 µg/mL):

    • Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be prepared fresh and protected from light where possible.

  • Calibration Standard Solutions:

    • Perform serial dilutions from the this compound Stock Solution using the Diluent to prepare a series of calibration standards.

    • A recommended range is 0.1 µg/mL to 5.0 µg/mL. This covers a range of 0.02% to 1.0% relative to a 500 µg/mL sample concentration.

  • Sample Preparation (Test Solution):

    • Accurately weigh approximately 25 mg of Azithromycin bulk drug into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent to achieve a final concentration of 500 µg/mL.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Rationale: SST is a non-negotiable part of the protocol that validates the chromatographic system's performance for the analysis. It ensures that the system is capable of providing accurate and precise results.[1]

  • Prepare a System Suitability Solution containing Azithromycin (approx. 500 µg/mL) and this compound (approx. 2.5 µg/mL).

  • Inject the SST solution five replicate times before starting the analysis.

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between Azithromycin and this compound peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 2.0 for both peaksConfirms good peak shape and column performance.
Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of this compoundDemonstrates the precision of the injection system.
Analysis Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_mobile Prepare Mobile Phases A & B equilibration Equilibrate System prep_mobile->equilibration prep_stock Prepare API & Impurity Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sst Prepare SST Solution prep_stock->prep_sst cal_inject Inject Calibration Standards prep_cal->cal_inject prep_sample Prepare Bulk Drug Sample sample_inject Inject Sample(s) prep_sample->sample_inject sst_inject Inject SST (5x) prep_sst->sst_inject equilibration->sst_inject check_sst Verify SST Criteria sst_inject->check_sst check_sst->equilibration Fail check_sst->cal_inject Pass cal_inject->sample_inject cal_curve Generate Calibration Curve cal_inject->cal_curve integrate Integrate Sample Chromatogram sample_inject->integrate quantify Quantify Impurity (%) cal_curve->quantify integrate->quantify report Generate Final Report quantify->report

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Azithromycin N-Ethyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Azithromycin N-Ethyl, a potential process-related impurity in Azithromycin drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions. The described protocol provides the specificity, linearity, accuracy, precision, and robustness necessary for reliable impurity profiling in pharmaceutical development and manufacturing.

Introduction: The Critical Role of Impurity Profiling

Azithromycin is a widely prescribed semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1] During its synthesis and storage, various related substances and degradation products can emerge, which may impact the drug's efficacy and safety.[2] Regulatory bodies worldwide mandate stringent control over these impurities. This compound is a potential process-related impurity whose presence must be monitored to ensure the quality of the Active Pharmaceutical Ingredient (API).

Developing a validated analytical method is not merely a procedural step; it is the cornerstone of ensuring product quality. A well-developed, validated method provides irrefutable evidence that the analytical procedure is fit for its intended purpose.[3] This document serves as a comprehensive guide for researchers and quality control analysts to implement a reliable method for quantifying this compound.

Method Development: Rationale and Strategy

The physicochemical properties of Azithromycin and its analogs guide the method development strategy. Azithromycin is a large, basic molecule (pKa ≈ 8.8) with poor UV absorption.[4][5] This necessitates careful selection of chromatographic conditions to achieve optimal retention, peak shape, and sensitivity.

Chromatographic Column Selection

A C18 stationary phase is the industry standard for reversed-phase chromatography of moderately polar to non-polar compounds like macrolides.[2] A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen to minimize silanol interactions, which can cause peak tailing with basic analytes.

Mobile Phase Optimization

The pH of the mobile phase is the most critical parameter. To ensure the analyte is in a single ionic form and to achieve good peak shape, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa. A high pH mobile phase (pH > 10) would deprotonate the tertiary amine, improving retention and peak symmetry on a C18 column. However, traditional silica-based columns are not stable at high pH.[5] Therefore, a moderately basic pH of around 8.2 is selected, which offers a compromise between analyte ionization state and column longevity. A phosphate buffer is chosen for its excellent buffering capacity in this pH range. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

Detection Wavelength

Azithromycin lacks a strong chromophore, resulting in weak UV absorbance. Detection is typically performed at low wavelengths, such as 210-215 nm, to maximize sensitivity.[2][4][5] For this method, a detection wavelength of 210 nm is selected.

Final Optimized Method

Based on the development strategy, the following HPLC method was established.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Potassium Phosphate Buffer (pH 8.2) in a gradient elution mode (see Table 1)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (min)% Acetonitrile% 0.05M KH2PO4 (pH 8.2)
04060
207030
257030
264060
354060

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[3][6][7]

Workflow for Method Validation

G cluster_0 Method Development cluster_2 Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity / Stress Studies Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & SOP Rob->Report G cluster_validation Validation within Range Linearity Linearity Study (Calibration Curve) Range Establishes Working Range Linearity->Range Defines LOD_LOQ LOD & LOQ Calculation Linearity->LOD_LOQ Derives Accuracy Confirms Accuracy Range->Accuracy Precision Confirms Precision Range->Precision LOD_LOQ->Range Lower Boundary

Caption: Interdependence of key validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound impurity in Azithromycin drug substance. The validation results confirm that the method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for routine use in a quality control environment for impurity profiling and stability testing.

References

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from [Link]

  • Bari, S. B., et al. (2010). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method. ResearchGate. Retrieved from [Link]

  • El-Gindy, A., et al. (2009). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gomes, F. P., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Latin American Journal of Pharmacy. Retrieved from [Link]

  • Kibwage, I. O., et al. (2013). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Martínez, A. M., et al. (2002). LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United States Pharmacopeia. (2019). Azithromycin Tablets Monograph. Retrieved from [Link]

  • Web of Pharma. (2021). USP Monographs Azithromycin - USP 43 - NF 37. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

  • Sudheer, M., et al. (2012). Development of Stability Indicating RP-HPLC Method for Simultaneous Determination of Azithromycin and Ambroxol HCl (SR) in the Tablet. Scholars Research Library. Retrieved from [Link]

Sources

Application Notes and Protocols for Impurity Profiling: Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entirety of its formulation. Impurities, even at trace levels, can introduce unforeseen toxicities, alter therapeutic efficacy, or compromise the stability of the drug product. For a widely-used antibiotic such as Azithromycin, a semi-synthetic macrolide, rigorous impurity profiling is not merely a regulatory hurdle but a fundamental pillar of patient safety.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of analytical methodologies for the profiling of a specific, yet critical, related substance: Azithromycin N-Ethyl.

Azithromycin is derived from erythromycin and is characterized by a 15-membered azalide ring.[3] Its synthesis and degradation can give rise to a host of related compounds.[1][4] While pharmacopeias like the United States Pharmacopeia (USP) outline methods for a range of known impurities, the emergence of novel or less common analogs such as this compound necessitates a focused and robust analytical strategy.[1][2] This application note will delve into the rationale and execution of such a strategy, providing both foundational knowledge and actionable protocols.

Understanding this compound: A Profile of the Impurity

This compound (CAS No: 92594-45-1; Molecular Formula: C₃₉H₇₄N₂O₁₂) is an N-ethyl analog of Azithromycin. Its structure is closely related to the parent drug, differing by the substitution of a methyl group with an ethyl group on the nitrogen atom within the azalide ring. While not listed as a specified impurity in major pharmacopeias, its structural similarity to Azithromycin warrants careful consideration during drug development and manufacturing.

The origin of this compound can be twofold:

  • Metabolic Pathway: There is evidence to suggest that this compound is a metabolite of Azithromycin. This is a critical consideration in bioanalytical studies and for understanding the complete pharmacokinetic profile of the drug.

  • Process-Related Impurity: While less documented, the potential for its formation during the synthetic process cannot be dismissed. The reductive N-methylation step in the synthesis of Azithromycin from its precursor could, under certain conditions or with specific reagents, lead to the introduction of an ethyl group instead of a methyl group.

Given these potential origins, the ability to resolve and quantify this compound is paramount for ensuring the purity, safety, and consistency of Azithromycin drug substance and product.

Strategic Approach to Analytical Method Development

The lack of a dedicated pharmacopeial method for this compound necessitates a systematic approach to method development and validation. The following workflow outlines a logical pathway to establishing a robust analytical method.

Analytical_Workflow Sample_Preparation Sample Preparation (Drug Substance/Product or Stressed Sample) Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection UV_Detector UV Detector (Quantification) Detection->UV_Detector Primary Quantification MS_Detector Mass Spectrometer (Identification & Quantification) Detection->MS_Detector Confirmation & Sensitivity Data_Analysis Data Analysis (Impurity Identification & Quantification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis Reporting Reporting and Documentation Data_Analysis->Reporting

Sources

Application Note: Synthesis of 9-Deoxo-9a-ethyl-9a-aza-9a-homoerythromycin A (Azithromycin N-Ethyl Analog)

[1]

Abstract & Scientific Rationale

This Application Note details the protocol for synthesizing 9-deoxo-9a-ethyl-9a-aza-9a-homoerythromycin A , commonly referred to as the Azithromycin N-Ethyl analog (CAS: 92594-45-1).[1]

While Azithromycin (N-methyl) is a gold-standard macrolide antibiotic, the synthesis of its N-ethyl analog is critical for two primary research verticals:

  • Structure-Activity Relationship (SAR) Profiling: Modifying the 9a-position alters the ribosome binding kinetics and efflux pump susceptibility.[1] The ethyl group introduces increased steric bulk compared to the methyl group, potentially affecting the "folded-out" conformation required for ribosomal interaction.[1]

  • Impurity Standard Generation: This compound acts as a reference standard for "Impurity L" and related alkylated by-products in pharmaceutical quality control (USP/EP methods).[1]

Scope: This protocol begins with the stable intermediate 9-deoxo-9a-aza-9a-homoerythromycin A ("Azaerythromycin"), utilizing a regioselective reductive amination strategy to install the ethyl group at the 9a-nitrogen.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the nucleophilicity of the secondary amine at position 9a.[1] Unlike the desosamine nitrogen (3'-position), which is already dimethylated, the 9a-nitrogen in the precursor is sterically accessible for alkylation.[1]

Reaction Pathway Diagram

GErythErythromycin AOximeErythromycin OximeEryth->OximeNH2OH·HClImino6,9-Imino EtherOxime->IminoBeckmann Rearr.Aza9-Deoxo-9a-aza-9a-homoerythromycin A(Precursor)Imino->AzaNaBH4 (Reduction)TargetThis compound(Target)Aza->TargetAcetaldehydeNaBH3CNReductive Amination

Figure 1: Synthetic lineage from Erythromycin A to the N-Ethyl Analog.[1] The blue arrow indicates the scope of this specific protocol.

Materials & Safety (HSE)[1]

Critical Reagents
ReagentCAS No.RoleEquiv.
9-Deoxo-9a-aza-9a-homoerythromycin A 76801-85-9Precursor Scaffold1.0
Acetaldehyde 75-07-0Ethyl Source3.0 - 5.0
Sodium Cyanoborohydride (NaBH3CN) 25895-60-7Reducing Agent2.0
Acetic Acid (Glacial) 64-19-7pH Modifier/CatalystAdjust to pH 5-6
Methanol (MeOH) 67-56-1SolventN/A
Safety Hazards[1]
  • Acetaldehyde: Extremely flammable (Flash point -39°C) and volatile.[1] Must be handled in a fume hood using a chilled syringe. It is a suspected carcinogen.[1]

  • Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or in contact with skin.[1] Liberates HCN gas upon contact with strong acids.[1] Maintain reaction pH > 3.

  • Macrolides: Potent antibiotics.[1][2][3][4] Avoid inhalation of dust to prevent sensitization.[1]

Experimental Protocol

Step 1: Preparation of Reaction Mixture

Objective: Formation of the iminium ion intermediate.[1]

  • Weigh 1.0 g (1.36 mmol) of 9-deoxo-9a-aza-9a-homoerythromycin A into a dry 50 mL Round Bottom Flask (RBF).

  • Dissolve in 15 mL of anhydrous Methanol .

  • Cool the solution to 0–5°C in an ice bath.

  • Add Acetic Acid dropwise to adjust the pH to approximately 6.0 (verified via pH paper). Rationale: Slightly acidic conditions catalyze the formation of the iminium species without hydrolyzing the cladinose sugar.[1]

  • Add 0.23 mL (approx. 4.0 mmol, 3 equiv) of Acetaldehyde .[1]

    • Note: Acetaldehyde is volatile.[1] Use a chilled syringe and seal the flask immediately with a septum.[1]

  • Stir the mixture at 0–5°C for 30 minutes to allow iminium ion formation.

Step 2: Reductive Alkylation

Objective: Reduction of the iminium ion to the ethylamine.[1]

  • Add 170 mg (2.7 mmol, 2 equiv) of Sodium Cyanoborohydride in one portion.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Mobile Phase: DCM:MeOH:NH4OH = 90:10:1).

    • Precursor Rf: ~0.2[1][5]

    • Target Rf: ~0.4 (The N-ethyl product is less polar than the secondary amine precursor).[1]

Step 3: Workup and Isolation

Objective: Quenching and removal of boron by-products.[1]

  • Quench: Add 10 mL of saturated NaHCO3 solution to the reaction mixture. Stir for 15 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap at 40°C) to remove Methanol.[1]

  • Extraction:

    • Add 20 mL of Dichloromethane (DCM) and 10 mL of Water to the residue.[1]

    • Separate phases.[1][5]

    • Extract the aqueous layer twice more with 10 mL DCM .[1]

  • Washing: Combine organic layers and wash with 20 mL Brine .[1]

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate to yield a white foam (Crude Product).

Step 4: Purification

Objective: Isolation of high-purity (>98%) material.

Method A: Flash Chromatography (Recommended for Research Scale)[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Eluent: Gradient of DCM to DCM:MeOH:NH4OH (95:5:0.5) .

  • Collection: Collect fractions containing the spot at Rf ~0.4.

Method B: Crystallization (Scalable)[1]

  • Dissolve crude solid in minimal hot Ethanol/Water (1:1) .[1]

  • Allow to cool slowly to 4°C.

  • Filter precipitate.[1][5]

Process Visualization

Workflow Logic

WorkflowStartStart: Azaerythromycin(1.0g in MeOH)ImineImine Formation(+Acetaldehyde, pH 6, 0°C)Start->ImineReductReduction(+NaBH3CN, RT, 4h)Imine->ReductCheckTLC Check(Complete?)Reduct->CheckCheck->ReductNo (Add more reagent)QuenchQuench & Extract(NaHCO3 / DCM)Check->QuenchYesPurifyPurification(Silica Column)Quench->Purify

Figure 2: Operational workflow for the reductive ethylation process.

Analytical Characterization

To validate the synthesis, the following analytical signals must be confirmed. The key differentiator from Azithromycin is the N-Ethyl signal replacing the N-Methyl signal at position 9a.[1]

TechniqueParameterExpected Observation
HPLC Retention TimeShifted later (more hydrophobic) compared to Azaerythromycin.[1]
MS (ESI+) m/z[M+H]+ = 763.5 (Calculated for C39H74N2O12).[1]
1H NMR 9a-N-CH2-CH3Triplet at ~1.05 ppm (3H) and Multiplet/Quartet at ~2.4-2.7 ppm (2H).[1]
1H NMR AbsenceAbsence of the 9a-N-Methyl singlet (usually ~2.3 ppm in Azithromycin).[1]
13C NMR 9a-N-CH2New signal approx. 46-50 ppm .

Troubleshooting & Expert Insights

  • Incomplete Reaction: If the starting material persists after 6 hours, add an additional 1.0 equivalent of Acetaldehyde and 0.5 equivalent of NaBH3CN. The steric hindrance at the 9a-position is significant, and the imine equilibrium may need forcing.[1]

  • Over-Alkylation: While rare due to sterics, quaternary ammonium salt formation is possible if heating is applied.[1] Keep the reaction at Room Temperature.

  • Cladinose Hydrolysis: If the pH drops below 4.0, the acid-labile cladinose sugar will cleave, resulting in the decladinosyl analog.[1] Strictly monitor pH during the imine formation step.

  • Alternative Reducing Agents: Sodium Triacetoxyborohydride (STAB) can be used as a safer alternative to Cyanoborohydride, but it reacts slower in Methanol.[1] If using STAB, switch solvent to 1,2-Dichloroethane (DCE) or THF .[1]

References

  • Djokic, S., et al. (1988).[1] "Erythromycin series. Part 13. Synthesis and structure elucidation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A." Journal of the Chemical Society, Perkin Transactions 1. Link(Foundational chemistry for the 9a-aza ring expansion and alkylation).

  • Kobrehel, G., & Djokic, S. (1982).[1] "U.S. Patent 4,328,334: 11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof."[1][5] USPTO.[1] Link(Original patent describing the synthesis of the aza-precursor and alkylation methods).[1]

  • Mutak, S. (2007).[1] "Azalides from Azithromycin to new derivatives." The Journal of Antibiotics. Link(Review of SAR and N-substituted analogs).

  • Veeprho Laboratories. "this compound Analog Structure and CAS." Link(Verification of target structure and CAS 92594-45-1).[1]

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Azithromycin N-Ethyl using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies to address a critical challenge in bioanalysis: the matrix effect. As a close structural analog of Azithromycin, this compound exhibits similar physicochemical properties, making it susceptible to interferences from complex biological matrices.[1][2] This document offers in-depth, field-proven insights to help you anticipate, diagnose, and mitigate these effects, ensuring the accuracy, reproducibility, and sensitivity of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In the context of LC-MS, these interferences can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantitative results.[4] This phenomenon arises when endogenous or exogenous materials in the biological sample (e.g., plasma, urine, tissue homogenates) are not completely removed during sample preparation and elute from the LC column at the same time as the analyte.[5] These matrix components can compete with the analyte for ionization in the mass spectrometer's ion source, affecting the formation of gas-phase ions and thus altering the detector response. For a large, basic molecule like this compound, this can significantly compromise assay precision and accuracy.

Q2: What are the primary sources of matrix effects in biofluids like plasma or serum?

A: The most notorious culprits for matrix effects in plasma and serum samples, particularly in positive electrospray ionization (ESI) mode, are phospholipids . These are highly abundant components of cell membranes (~1 mg/mL in plasma) and have a tendency to be co-extracted with analytes of interest. Due to their amphipathic nature, they can elute across a wide range of chromatographic conditions, often overlapping with the analyte peak. Other sources include salts, proteins, peptides, and metabolites of co-administered drugs. These substances can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), further impairing the ionization process.

Q3: How do regulatory bodies like the FDA and EMA require matrix effects to be evaluated?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of matrix effects during the validation of bioanalytical methods. The core requirement is to demonstrate that the accuracy and precision of the assay are not compromised by the variability between different sources of the biological matrix. The EMA guideline specifies using at least six different lots of blank matrix from individual donors. The matrix factor (MF), and more importantly, the internal standard (IS)-normalized MF, is calculated to assess the impact. The coefficient of variation (CV) of the IS-normalized MF across the different lots should not exceed 15%. This ensures the method is robust and reliable across different patient or subject samples.

Troubleshooting Guide for this compound LC-MS Analysis

This section provides a systematic approach to identifying and resolving common issues related to matrix effects during the analysis of this compound.

Issue 1: Significant Ion Suppression or Enhancement Observed

Your analyte or internal standard (IS) response is drastically lower or higher in matrix samples compared to a pure solvent standard, leading to poor accuracy and sensitivity.

Diagnostic Workflow:

  • Confirm the Presence of Matrix Effects: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte confirms the presence of ion suppression or enhancement, respectively.

  • Identify the Source: If ion suppression is confirmed, monitor for the characteristic ions of phospholipids (e.g., m/z 184, 496, 524) in your blank matrix chromatogram. Overlap of these phospholipid signals with your analyte's retention time is a strong indicator that they are the primary cause.

Resolution Strategy:

The most effective way to combat matrix effects is to improve the sample cleanup process or to chromatographically separate the analyte from the interfering components.[4]

dot

cluster_0 Troubleshooting Ion Suppression cluster_1 Resolution Paths start Problem: Significant Ion Suppression diag Step 1: Diagnose Post-Column Infusion start->diag check Matrix Effect Confirmed? diag->check opt1 Option A: Improve Sample Prep check->opt1 Yes opt2 Option B: Optimize Chromatography check->opt2 Yes opt3 Option C: Dilute Sample check->opt3 Yes no_effect Re-evaluate other method parameters check->no_effect No spe Implement SPE or Phospholipid Removal Plate opt1->spe lle Optimize LLE (pH, Solvent) opt1->lle gradient Modify Gradient (Steeper/Shallower) opt2->gradient column Change Column Chemistry (e.g., HILIC) opt2->column dilution Dilute Extract if Sensitivity Allows opt3->dilution end Solution: Reliable Quantification spe->end lle->end gradient->end column->end dilution->end

Caption: A decision tree for diagnosing and resolving ion suppression.

Issue 2: Inconsistent or Drifting Internal Standard (IS) Response

The peak area of your stable isotope-labeled internal standard (SIL-IS) is erratic across a batch, compromising precision.

Diagnostic Workflow:

  • Evaluate Matrix Effect Variability: As per EMA/FDA guidelines, analyze extracted samples from at least six different sources of blank matrix, spiked with the IS and analyte at low and high concentrations. Calculate the IS-normalized matrix factor for each source. A high CV (>15%) indicates that the matrix effect is not consistent across different lots.

  • Check for IS-Specific Issues: Ensure the SIL-IS is chromatographically co-eluting perfectly with the analyte. A slight shift in retention time can expose the IS to a different matrix environment than the analyte.

Resolution Strategy:

  • Improve Sample Cleanup: Even with a SIL-IS, severe matrix effects can lead to a loss of sensitivity that causes the signal to approach the lower limit of quantification (LLOQ), increasing variability. More rigorous sample preparation techniques are the best solution.

  • Re-evaluate Chromatography: Adjust the mobile phase or gradient to ensure perfect co-elution of the analyte and the SIL-IS.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects. Below is a comparison of common techniques for this compound analysis.

Technique Principle Effectiveness for this compound Pros Cons
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).Moderate. Removes proteins but is ineffective at removing phospholipids, a major source of ion suppression.Simple, fast, inexpensive."Dirty" extract, high risk of matrix effects and column clogging.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Good. Can provide a cleaner extract than PPT. Optimizing pH is crucial for this compound (a basic compound) to ensure it is in a neutral state for efficient extraction.Cleaner extracts than PPT.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent. Widely considered the gold standard for removing matrix interferences for Azithromycin analysis. Provides the cleanest extracts.High recovery, excellent removal of interferences, can be automated.Higher cost, requires method development.
Phospholipid Removal Plates Specialized SPE plates or filtration devices that specifically target and remove phospholipids.Excellent. Highly effective at eliminating the primary source of matrix effects for this analysis.Very effective, can be integrated with PPT workflows.Additional cost and step.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Diagnosis

Objective: To visually identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • System Setup: Configure a 'T' junction between the LC column outlet and the MS inlet.

  • Infusion Pump: Use a syringe pump to deliver a constant flow (e.g., 5-10 µL/min) of a solution containing this compound (at a mid-range concentration) into one arm of the 'T'.

  • LC Pump: The LC mobile phase flows into the other arm of the 'T'. The combined flow enters the MS source.

  • Acquisition: Start the infusion and allow the MS signal for this compound to stabilize, creating a steady baseline.

  • Injection: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.

  • Analysis: Monitor the baseline of the this compound MRM transition. Any deviation (dip or peak) from the stable baseline indicates a matrix effect at that specific retention time.

dot

cluster_workflow Post-Column Infusion Workflow lc LC System (Inject Blank Matrix) tee T-Junction lc->tee Mobile Phase + Extracted Matrix syringe Syringe Pump (Infuse Analyte Std) syringe->tee Analyte Solution ms Mass Spectrometer (Monitor Analyte Signal) tee->ms Combined Flow

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

Objective: To achieve a clean sample extract with high recovery, minimizing matrix effects.

Methodology (Based on a typical polymeric reversed-phase SPE protocol for Azithromycin):

  • Conditioning: Condition an Oasis HLB SPE cartridge (or similar polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 100 µL of plasma sample by diluting it (e.g., 1:1 with 4% phosphoric acid in water) and load the entire volume onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol (or an appropriate organic solvent).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

This protocol serves as a robust starting point. Optimization of wash and elution solvents is recommended to achieve the best performance for this compound.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Scholar.
  • Zhang, Y., Bala, V., Chhonker, Y. S., Aldhafiri, W. N., & Alshammari, T. M. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1152, 122244. [Link]

  • Abou-El-Sherbini, K. S., El-Wasseef, D. R., & El-Ashry, S. M. (2019). Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. Molecules (Basel, Switzerland), 24(15), 2782. [Link]

  • Zhang, Y., Bala, V., Chhonker, Y. S., Aldhafiri, W. N., & Alshammari, T. M. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. (n.d.). Ingenta Connect. Retrieved January 27, 2026, from [Link]

  • Method development and validation of HPLC method for determination of azithromycin. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • This compound Analog | CAS 92594-45-1. (n.d.). Veeprho. Retrieved January 27, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). National Institutes of Health (NIH). [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. [Link]

  • A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. (2015). PubMed. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 27, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). National Institutes of Health (NIH). [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2021). ResearchGate. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). ScienceDirect. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2013). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Azithromycin and N-Ethyl Azithromycin Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Azithromycin and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for separating Azithromycin from its structurally similar N-Ethyl analog (also known as Azithromycin Impurity P).

This document moves beyond simple protocols to explain the fundamental principles—the "why"—behind the method development choices you make. By understanding the causal relationships between mobile phase parameters and chromatographic outcomes, you can diagnose and resolve issues with greater efficiency and confidence.

Part 1: Foundational Principles for a Successful Separation

A robust method begins with a solid understanding of the analytes and their interaction with the chromatographic system. This section addresses the core concepts essential for Azithromycin analysis.

Q1: What are the key physicochemical properties of Azithromycin and its N-Ethyl analog that influence their HPLC separation?

Answer: Understanding the structures of Azithromycin and its N-Ethyl analog is critical for method development.

  • Azithromycin: A semi-synthetic macrolide antibiotic, Azithromycin is a large, basic molecule with two tertiary amine functional groups.[1] Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.[2]

  • Azithromycin N-Ethyl Analog (Impurity P): This impurity is structurally identical to Azithromycin except for the substitution of an N-ethyl group for the N-methyl group on the azalide ring.[3]

    • Azithromycin Formula: C₃₈H₇₂N₂O₁₂ (M.W. 749.0 g/mol )[1]

    • N-Ethyl Analog Formula: C₃₉H₇₄N₂O₁₂ (M.W. 763.01 g/mol )[4]

Key Chromatographic Implications:

  • Basicity (pKa): Azithromycin is a basic compound with a pKa around 8.74.[5] This means its ionization state is highly dependent on the mobile phase pH. At pH values below its pKa, it will be protonated (charged), and at pH values above, it will be in its neutral, free-base form.

  • Hydrophobicity: The addition of an ethyl group in place of a methyl group makes the N-Ethyl analog slightly more hydrophobic than the parent Azithromycin molecule. In reversed-phase chromatography, this increased hydrophobicity will result in a longer retention time.

  • UV Absorbance: Both molecules lack a strong chromophore. The ester group provides some UV absorbance, necessitating detection at a low wavelength, typically around 210 nm, to achieve adequate sensitivity.[6][7]

Q2: Why is a high mobile phase pH crucial for good peak shape and retention?

Answer: The choice of a high pH mobile phase (typically pH 7.0 or above) is the single most important factor for achieving a successful separation of Azithromycin and its impurities on a silica-based reversed-phase column.

Causality:

  • Analyte Ionization: To achieve consistent and reproducible retention in reversed-phase HPLC, it is best to have the analyte in a single, un-ionized state.[5] By adjusting the mobile phase pH to be at least 1.5-2 units above the analyte's pKa, we ensure the basic amine groups on Azithromycin are deprotonated (neutral). This neutral form interacts more strongly and consistently with the hydrophobic C18 stationary phase, leading to increased retention.

  • Silanol Group Suppression: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (3-7), these silanols can be ionized (Si-O⁻), creating active sites that interact electrostatically with protonated (positively charged) basic analytes. This secondary interaction is a primary cause of severe peak tailing. A high pH mobile phase deactivates these silanol groups, minimizing this undesirable interaction and resulting in symmetrical, sharp peaks.

The diagram below illustrates how pH affects the analyte and the stationary phase.

G cluster_low_ph Low pH (< 7) cluster_high_ph High pH (> 9) Low_AZ Azithromycin (AZ-NH+) Positively Charged Low_Result Result: - Electrostatic Repulsion/Interaction - Poor Retention - Severe Peak Tailing Low_AZ->Low_Result interacts with Low_Silanol Silanol (Si-OH) Mostly Neutral Low_Silanol->Low_Result contributes to High_AZ Azithromycin (AZ-N) Neutral High_Result Result: - Strong Hydrophobic Retention - Minimal Tailing - Symmetrical Peak High_AZ->High_Result interacts with C18 High_Silanol Silanol (Si-O-) Suppressed/Ionized High_Silanol->High_Result has minimal effect

Caption: Effect of Mobile Phase pH on Analyte and Column.

Part 2: Systematic Mobile Phase Optimization Protocol

Developing a separation method for Azithromycin and its N-Ethyl analog should be a systematic process. The following protocol provides a logical workflow for optimizing your mobile phase.

Objective: To achieve baseline resolution (Rs > 1.5) between Azithromycin and the N-Ethyl peak with good peak symmetry (Tailing Factor < 1.5).[6]

Step 1: Select the Right Column and Buffer
  • Column: Start with a high-purity, base-deactivated C18 or a hybrid-silica column (e.g., Xterra®, XTerra®) suitable for high pH conditions. A standard dimension is 250 mm x 4.6 mm, 5 µm.

  • Buffer Selection: Phosphate buffers are common, but can precipitate when mixed with high concentrations of acetonitrile.[5] Ammonium acetate offers better solubility in high-organic mobile phases.[5]

    • Starting Point (Phosphate): Prepare a 20-30 mM solution of potassium dihydrogen phosphate (KH₂PO₄).

    • Alternative (Ammonium Acetate): Prepare a 30 mM solution of ammonium acetate.

  • Wavelength & Temperature: Set the UV detector to 210 nm.[6] Set the column oven to an elevated temperature, such as 50°C, to improve peak shape and reduce viscosity.[6]

Step 2: Optimize Mobile Phase pH
  • Prepare Aqueous Stock: Take your chosen buffer (e.g., 30 mM KH₂PO₄).

  • Adjust pH: Using a calibrated pH meter, adjust the pH of the aqueous buffer to a starting point of 7.5. Use a dilute sodium or potassium hydroxide solution for this adjustment.[6]

  • Experiment: Prepare mobile phases with the same organic modifier ratio (e.g., Acetonitrile:Buffer 60:40) but with buffer pH adjusted to 7.0, 7.5, and 8.0.

  • Analyze: Inject your sample mixture and observe the retention time and peak shape. You should observe that as the pH increases towards and above 8.0, retention time increases and peak tailing decreases.[1] Select the pH that provides the best peak shape. A pH of 7.5-8.0 is often optimal.[6]

Step 3: Select and Optimize the Organic Modifier
  • Organic Choice: Acetonitrile is generally preferred over methanol for methods using low UV wavelengths (210 nm) because it has a lower UV cutoff and produces less baseline noise.[4]

  • Initial Ratio: Start with a mobile phase composition with a moderate organic content, for example, Acetonitrile:Buffer (pH 7.5) in a 60:40 v/v ratio.

  • Fine-Tuning:

    • If peaks are co-eluting or have poor resolution: Decrease the percentage of acetonitrile in 5% increments (e.g., to 55:45). This will increase the retention time of both compounds, but because the N-Ethyl analog is more hydrophobic, its retention time will increase more, thereby improving resolution.

    • If run time is too long: Increase the percentage of acetonitrile in 5% increments (e.g., to 65:35). This will shorten the analysis time, but be careful not to lose the required resolution.

Step 4: Finalize and Validate

Once you have achieved the desired separation, document the final method parameters. A typical starting point derived from literature is presented in the table below.

ParameterRecommended ConditionRationale / Comment
Column C18, 250 x 4.6 mm, 5 µm (pH stable)Industry standard for reversed-phase. Must be stable at high pH.
Mobile Phase A 30 mM KH₂PO₄ or Ammonium AcetateBuffer to control pH.
Mobile Phase B AcetonitrilePreferred organic modifier due to low UV cutoff.[4]
pH (of Phase A) 7.5 - 8.0Suppresses analyte ionization and silanol activity, improving peak shape.[6]
Gradient/Isocratic Isocratic (e.g., 80:20 Methanol:Buffer)[6][8] or a shallow gradientIsocratic is simpler and more robust. A gradient may be needed for more complex impurity profiles.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column.[1]
Column Temp. 50 - 60°CReduces mobile phase viscosity and improves mass transfer, leading to sharper peaks.[5]
Detection UV at 210 nmWavelength of maximum absorbance for the ester group chromophore.[6]
Injection Vol. 20 µLStandard volume, can be adjusted based on concentration.

Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides solutions to common issues encountered during the analysis of Azithromycin and its N-Ethyl analog.

Q3: My Azithromycin peak is tailing excessively (Tailing Factor > 2.0). What are the causes and solutions?

Answer: Peak tailing is the most common issue for basic compounds like Azithromycin.

Primary Cause: Unwanted secondary interactions between the protonated analyte and ionized silanol groups on the column packing.

Troubleshooting Workflow:

G Start Problem: Peak Tailing Check_pH Is Mobile Phase pH > 1.5 units above pKa (~8.7)? Start->Check_pH Increase_pH Action: Increase buffer pH to 8.0 or higher. Use a pH-stable column. Check_pH->Increase_pH No Check_Column Is the column old or 'base-deactivated'? Check_pH->Check_Column Yes Solution Result: Symmetrical Peak Increase_pH->Solution Replace_Column Action: Replace with a new, high-purity, base-deactivated or hybrid C18 column. Check_Column->Replace_Column No/Old Check_Buffer Is buffer concentration adequate (e.g., >20mM)? Check_Column->Check_Buffer Yes Replace_Column->Solution Increase_Buffer Action: Increase buffer concentration to ensure proper pH control on-column. Check_Buffer->Increase_Buffer No Check_Buffer->Solution Yes

Caption: Troubleshooting workflow for peak tailing.

  • Verify Mobile Phase pH: This is the most likely culprit. Ensure the pH is sufficiently high (ideally > 8.0) to keep Azithromycin in its neutral form. An insufficiently buffered mobile phase can lose its pH control when mixed with the organic solvent.

  • Assess Column Health: An older column may have degraded, exposing more active silanol sites. If increasing pH doesn't help, replace the column with a new one specifically designed for high pH work.

  • Increase Column Temperature: Raising the temperature (e.g., from 40°C to 55°C) can sometimes improve peak symmetry.[5]

Q4: I am not getting baseline separation between Azithromycin and the N-Ethyl peak. How do I improve resolution?

Answer: Poor resolution means the selectivity or efficiency of your system is insufficient.

Primary Cause: The mobile phase is too "strong" (too much organic solvent), or the column has lost its efficiency.

Solutions:

  • Decrease Organic Content: This is the most effective way to improve the resolution between two closely related compounds. Reducing the acetonitrile or methanol percentage will increase the retention of both analytes, but the more hydrophobic N-Ethyl analog will be retained longer, widening the gap between the two peaks.

  • Change Organic Modifier: If you are using methanol, switching to acetonitrile (or vice-versa) can alter selectivity and may improve resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min) can increase column efficiency and often leads to better resolution, at the cost of a longer run time.

  • Check Column Health: A voided or contaminated column will have very poor efficiency. Check your system suitability parameters (especially theoretical plates). If they are low, replace the column.

Q5: My system backpressure is unexpectedly high. What should I check?

Answer: High backpressure is a common hardware issue that can be exacerbated by certain mobile phase conditions.

Primary Cause: Blockage in the system or precipitation of buffer salts.

Troubleshooting Steps:

  • Buffer Precipitation: Phosphate buffers are known to precipitate in mobile phases containing high concentrations of acetonitrile (>70%).[5] If your method uses a high organic percentage, either switch to a more soluble buffer like ammonium acetate or ensure your system has an effective wash cycle with a high aqueous content after each run to re-dissolve any precipitated salts.

  • Systematic Isolation: Disconnect the column and run the pump to see if the pressure is still high. If it is, the blockage is in the HPLC system (tubing, injector, etc.). If the pressure drops, the blockage is in the column or its inlet frit.

  • Column Frit Blockage: This can be caused by precipitated buffer or particulate matter from unfiltered samples/solvents. Try back-flushing the column (disconnect from the detector first) at a low flow rate. If this doesn't work, the column may need to be replaced.

Part 4: Frequently Asked Questions (FAQs)

Q6: Can I use a gradient method instead of isocratic?

Answer: Yes. A gradient method can be useful if you need to elute other, more strongly retained impurities after the main peaks. A typical approach would be to start with a lower organic percentage to resolve early eluting peaks and then ramp up the organic content to elute Azithromycin and the N-Ethyl analog, followed by a high-organic wash. However, for separating just these two compounds, a well-optimized isocratic method is often more robust and reproducible.[6]

Q7: Why is my baseline so noisy at 210 nm?

Answer: Working at low UV wavelengths makes the baseline susceptible to several factors.

  • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Acetonitrile is preferred over methanol for its lower UV absorbance.[4]

  • Mobile Phase Degassing: Dissolved gases can form bubbles in the detector flow cell, causing noise. Ensure your mobile phase is thoroughly degassed online or by helium sparging/sonication.

  • Detector Lamp: The deuterium lamp in your UV detector has a finite lifetime. An aging lamp can cause increased noise.

Q8: Is it necessary to use an ion-pairing agent?

Answer: Generally, it is not necessary if you are using a high pH mobile phase and a modern, base-deactivated column. The high pH is sufficient to control peak shape. However, in some challenging separations, an ion-pairing agent like tetrabutylammonium hydroxide has been used to achieve baseline resolution, though it can complicate the method and require longer equilibration times.[9]

References

  • Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(09), 020-029. Available from: [Link]

  • Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 5(4), 166-172. Available from: [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. Available from: [Link]

  • Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 48(2), 86-90. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters Application Note. Available from: [Link]

  • Kibwage, I. O., et al. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules, 21(6), 732. Available from: [Link]

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Antec Scientific Application Note. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2004). Degradation products of azithromycin, and methods for their identification. Google Patents. WO2004087729A1.
  • Singh, A. P., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Applied Pharmaceutical Science and Research. Available from: [Link]

  • PubChem. (n.d.). Azithromycin. National Center for Biotechnology Information. Available from: [Link]

  • Veeprho. (n.d.). This compound Analog | CAS 92594-45-1. Available from: [Link]

  • SynThink Research Chemicals. (n.d.). Azithromycin EP Impurity and USP Related Compound. Available from: [Link]

  • European Pharmacopoeia. (n.d.). AZITHROMYCIN Azithromycinum. Available from: [Link]

  • Der Pharma Chemica. (2013). Method development and validation of HPLC method for determination of azithromycin. Available from: [Link]

  • Repositorio Institucional CEU. (2003). LC determination of impurities in azithromycin tablets. Available from: [Link]

Sources

Troubleshooting low recovery of Azithromycin N-Ethyl during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the extraction of Azithromycin N-Ethyl. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low recovery, during the sample preparation workflow. Here, we will delve into the physicochemical principles governing the extraction of this macrolide, provide actionable, step-by-step protocols, and address common failure points in a direct question-and-answer format.

A Note on this compound: Specific physicochemical data for this compound are not extensively published. This guide is therefore built upon the well-documented properties of the parent compound, Azithromycin.[1][2] The N-Ethyl modification will increase the molecule's hydrophobicity (LogP) and molecular weight, which should be considered during method optimization.[3][4][5] All recommendations provided herein serve as a robust starting point for your method development.

Fundamental Physicochemical Properties

Understanding the chemical nature of your analyte is the bedrock of any successful extraction. Azithromycin is a dibasic macrolide antibiotic, meaning its behavior in solution is highly dependent on pH.

PropertyValue (for Azithromycin)Implication for Extraction
pKa ~8.74, ~9.45[1][6]The two basic nitrogen atoms are readily protonated. At pH < 8, the molecule is primarily in its charged (cationic) state and is water-soluble. At pH > 10, it is in its neutral, uncharged state and is more soluble in organic solvents.
LogP (Octanol/Water) ~4.02[1]Indicates good hydrophobicity in its neutral form, favoring partitioning into organic solvents during Liquid-Liquid Extraction (LLE) and retention on reversed-phase sorbents in Solid-Phase Extraction (SPE). The N-Ethyl group is expected to slightly increase this value.
Solubility Practically insoluble in water; freely soluble in ethanol and methylene chloride.[6]Confirms that the neutral form has low aqueous solubility and high organic solvent solubility, which is the principle exploited in extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Liquid-Liquid Extraction (LLE) Issues

Question 1: My recovery of this compound is consistently low (<50%) using Liquid-Liquid Extraction. What is the most likely cause?

The most common culprit for low recovery of a basic compound like this compound is improper pH control of the aqueous sample matrix.[7][8] For the analyte to efficiently partition from the aqueous phase into an immiscible organic solvent, it must be in its neutral, uncharged form.

  • The Mechanism: Azithromycin has two amine functional groups that become protonated (positively charged) in acidic or neutral solutions. This charge dramatically increases its affinity for the aqueous phase. To maximize recovery, you must raise the pH of your sample to deprotonate these groups, rendering the molecule neutral and more hydrophobic.

  • Troubleshooting Action: Before extraction, adjust the pH of your aqueous sample to be at least 1.5 to 2 units above the highest pKa. For Azithromycin, this means adjusting the sample pH to pH 11 or higher . This ensures that >99% of the molecules are in their neutral state, driving them into the organic phase. A study on azithromycin extraction from plasma specifically notes the use of alkaline conditions for efficient recovery.[9]

dot

Caption: pH control is critical for driving the equilibrium to the neutral form for LLE.

Question 2: Which organic solvent should I use for extracting this compound?

Solvent selection is a balance between analyte solubility and practical considerations like volatility, density, and emulsion formation.

  • The Rationale: You need a water-immiscible solvent in which the neutral form of this compound is highly soluble. Given its macrolide structure, moderately polar to non-polar solvents are effective.

  • Recommendations:

    • Methyl tert-butyl ether (MTBE): An excellent general-purpose solvent for basic drugs. It has low water solubility and is less prone to forming emulsions than diethyl ether.

    • Diethyl Ether: Effective, but its high volatility and tendency to form peroxides require careful handling. It was used successfully for azithromycin extraction under alkaline conditions.[9]

    • Methylene Chloride / Dichloromethane (DCM): A denser-than-water solvent that can be effective, but may form emulsions.

    • Ethyl Acetate: Often used, but can have higher water miscibility, potentially reducing recovery. A mixture of methylene chloride and ethyl acetate (20:80, v/v) has also been reported for azithromycin extraction.[10]

  • Troubleshooting Action: If you are experiencing emulsions (a stable third layer between the aqueous and organic phases), try adding a small amount of saturated sodium chloride (brine) solution, using a different solvent, or centrifuging the sample at a higher speed.

Solid-Phase Extraction (SPE) Issues

Question 3: I am using a standard C18 SPE cartridge, but my this compound recovery is poor and variable. What's wrong?

While C18 (reversed-phase) is a logical starting point, low recovery often stems from three key areas: incorrect sample pH, an inadequate wash step, or an improper elution solvent.[11][12]

  • The Mechanism: For reversed-phase SPE, the goal is to retain the analyte on the non-polar sorbent from a polar (aqueous) sample. Like with LLE, this requires the analyte to be in its most non-polar (neutral) state.

  • Troubleshooting Steps:

    • Sample pH (Load Step): Just as with LLE, the sample should be alkalinized to pH ≥ 11 before loading onto the SPE cartridge. This neutralizes the this compound, maximizing its hydrophobic interaction with the C18 sorbent.

    • Wash Step: The wash step is critical for removing matrix interferences without prematurely eluting your analyte. A common mistake is using a wash solvent that is too strong (contains too much organic solvent). Start with a highly aqueous wash (e.g., 5% Methanol in water, pH adjusted to ~10-11) to remove polar interferences. This maintains the neutral state of the analyte, keeping it bound to the sorbent.

    • Elution Step: To elute the analyte, you must disrupt the hydrophobic interaction. This is typically done with a high-percentage organic solvent. However, for a basic compound, adding a small amount of acid or base to the elution solvent can dramatically improve recovery. An acidic modifier (e.g., 2-5% formic acid or acetic acid in methanol) will protonate the this compound, making it highly polar and readily released from the non-polar sorbent.

Question 4: Would a different type of SPE cartridge be better for this compound?

Yes, a mixed-mode SPE sorbent often provides superior selectivity and cleaner extracts for basic compounds compared to a standard reversed-phase sorbent.[13][14]

  • The Rationale: Mixed-mode cartridges combine two retention mechanisms, such as reversed-phase (e.g., C8) and ion-exchange (e.g., strong cation exchange, SCX).[14] This allows for a more rigorous and specific extraction protocol.

  • Recommended Sorbent: A mixed-mode polymeric strong cation exchange (MCX) sorbent is ideal. These sorbents are stable across a wide pH range.

  • Workflow Advantage:

    • Load: Acidify the sample (e.g., to pH < 6). This compound will be positively charged and retained by both cation exchange and some reversed-phase interaction.

    • Wash 1 (Acidic): Wash with an acidic solution (e.g., 0.1 M HCl or 2% formic acid) to remove neutral and acidic interferences.

    • Wash 2 (Organic): Wash with an organic solvent like methanol to remove hydrophobically bound interferences. The analyte remains bound by the strong ion-exchange mechanism.

    • Elute: Elute with a small volume of a strong base in an organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on the analyte, releasing it from the cation-exchange sites, and the methanol disrupts the hydrophobic interactions. This highly selective elution results in a very clean extract and high recovery.

dot

SPE_Workflow Figure 2. General Solid-Phase Extraction (SPE) Workflow. cluster_prep cluster_spe cluster_post Adjust_pH Adjust Sample pH Condition 1. Condition (Methanol, then Water) Load 2. Load Sample Condition->Load Equilibrate Sorbent Wash 3. Wash (Remove Interferences) Load->Wash Retain Analyte Elute 4. Elute (Recover Analyte) Wash->Elute Remove Impurities Evaporate Evaporate & Reconstitute Elute->Evaporate

Caption: A systematic SPE workflow is essential for achieving high and reproducible recovery.

Step-by-Step Protocols

These protocols are robust starting points. The volumes may need to be scaled depending on your sample size and cartridge format.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add an appropriate internal standard.

  • pH Adjustment: Add 50 µL of 5 M Sodium Hydroxide (NaOH) to adjust the sample pH to >11. Vortex briefly.

  • Extraction: Add 5 mL of Methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes or mix on a rocker for 15 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interface material.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of your mobile phase for LC-MS analysis.

Protocol 2: Mixed-Mode Solid-Phase Extraction (MCX)
  • Sample Pre-treatment: To 1 mL of aqueous sample, add an internal standard. Add 50 µL of concentrated formic acid to adjust the pH to < 4. Vortex.

  • Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove polar, non-basic interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

  • Elution: Elute the this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

General Troubleshooting for Low Recovery

If you continue to face issues after optimizing the core extraction chemistry, consider these potential sources of analyte loss:[15][16][17]

  • Non-specific Adsorption: Highly hydrophobic compounds can adsorb to plasticware (e.g., polypropylene tubes). Using low-adsorption tubes or adding a small amount of organic solvent to your sample matrix can mitigate this.

  • Incomplete Elution: Ensure your elution solvent volume is sufficient for the SPE bed mass. For a 30 mg cartridge, 1 mL is typical, but you can try eluting with a second 1 mL aliquot to check if more analyte is recovered.

  • Evaporation Loss: If your analyte is semi-volatile, excessive heat or nitrogen flow during the evaporation step can lead to loss. Keep the temperature ≤ 40°C.

  • Matrix Effects: In complex matrices like plasma or tissue homogenates, the analyte may be strongly bound to proteins. A protein precipitation step (e.g., with acetonitrile or methanol) prior to LLE or SPE may be necessary.

By systematically addressing pH, solvent choice, and sorbent chemistry, you can develop a robust and reproducible extraction method that overcomes the challenge of low recovery for this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 447043, Azithromycin. [Link]

  • Pfizer (2011). ZITHROMAX (azithromycin) Product Monograph. [Link]

  • MDPI (2023). Qingfei Tongluo Jiedu Formula Regulates M2 Macrophage Polarization via the Butyric Acid-GPR109A-MAPK Pathway for the Treatment of Mycoplasma pneumoniae Pneumonia. [Link]

  • Hawach Scientific (2023). How to Select Solid Phase Extraction Cartridge. [Link]

  • Agilent Technologies (2013). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. [Link]

  • Ben-Eltriki, M., et al. (2013). A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. Biomedical Chromatography, 27(8), 1012-1017. [Link]

  • Interchim. SPE Cartridge Selection Guide. [Link]

  • PubMed Central (2002). Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. [Link]

  • ResearchGate (2015). Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. [Link]

  • PubMed (2002). Is it the method or the process-separating the causes of low recovery. [Link]

  • MDPI (2023). Phentolamine Significantly Enhances Macrolide Antibiotic Antibacterial Activity against MDR Gram-Negative Bacteria. [Link]

  • PubMed (2017). Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • Journal of Chromatographic Science (2006). Azithromycin Quantitation in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Mass Spectrometry. [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

  • Taylor & Francis Online (2002). Is it the Method or the Process—Separating the Causes of Low Recovery. [Link]

  • PubMed Central (2021). The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria. [Link]

  • Ingenta Connect (2018). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. [Link]

  • Veeprho. This compound Analog | CAS 92594-45-1. [Link]

  • USP-NF. Azithromycin Tablets. [Link]

  • PubMed (2004). Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices. [Link]

  • ALWSCI (2025). Why Is Your SPE Recovery So Low?. [Link]

  • Scientific Archives (2020). Antibiotics, Efflux, and pH. [Link]

  • ResearchGate (1996). Azithromycin - Review of key chemical, pharmacokinetic and microbiological features. [Link]

  • Lab VSI (2023). Understanding Solid Phase Extraction (SPE) Cartridges for Laboratory Applications. [Link]

  • ResearchGate (2022). Why am I getting less than 100% recovery after solid phase extraction?. [Link]

  • ResearchGate (2007). Effect of pH on the absorption intensity of the ion association complexes of erythromycin (20 mg/mL). [Link]

Sources

Minimizing the formation of Azithromycin N-Ethyl during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing N-Alkyl Impurity Formation

Welcome to the Technical Support Center for Azithromycin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic process, with a specific focus on minimizing the formation of N-alkylated impurities, such as Azithromycin N-Ethyl. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

I. Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the synthesis of Azithromycin, particularly concerning purity and the formation of N-alkylated byproducts.

Q1: We are observing an unknown impurity in our final Azithromycin product with a mass corresponding to an N-ethyl derivative. What is the likely origin of this impurity?

A1: The formation of an N-ethyl derivative of Azithromycin is not a commonly reported impurity, but it is mechanistically plausible and likely stems from contamination within your reagents or solvents. The primary synthetic route to Azithromycin involves the N-methylation of a desmethyl-azithromycin precursor, typically via an Eschweiler-Clarke reaction using formaldehyde and formic acid.[1][2] The introduction of an ethyl group instead of a methyl group suggests the presence of an ethylating agent. Potential sources include:

  • Acetaldehyde Contamination: Formaldehyde solutions can sometimes contain acetaldehyde as an impurity. In the reductive amination conditions of the Eschweiler-Clarke reaction, acetaldehyde would react with the secondary amine of the precursor to form the N-ethyl impurity.

  • Ethanol in Reagents: If ethanol is present as a solvent or a contaminant in the formaldehyde or formic acid, it could potentially participate in side reactions, although this is less direct than acetaldehyde contamination.

  • Solvent-Mediated Reactions: Certain purification or reaction steps may utilize ethanol.[3][4] If reaction conditions are not properly controlled (e.g., excessive heat), it's conceivable that the solvent could participate in alkylation, though this is a lower probability event.

Q2: Beyond N-ethyl, what other N-alkylation impurities should we be aware of during Azithromycin synthesis?

A2: The most common N-alkylation-related impurity is actually a result of incomplete reaction: N-demethyl Azithromycin.[5][6] This is the precursor that has not undergone the final methylation step. Over-alkylation is a known challenge in amine synthesis, but the Eschweiler-Clarke reaction is generally robust in preventing the formation of quaternary ammonium salts.[7] However, the quality of your starting materials and precise control over reaction stoichiometry are critical to prevent the formation of a range of minor, structurally related impurities.[8][9]

Q3: What are the immediate analytical steps we should take to confirm the identity and quantity of a suspected N-ethyl impurity?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the definitive method.

  • HPLC: A validated HPLC method is essential for separating Azithromycin from its impurities. Several methods have been developed for this purpose, often using C18 columns with buffered mobile phases.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will allow you to determine the exact mass of the impurity, confirming the addition of an ethyl group (mass increase of 28.0313 Da compared to N-demethyl Azithromycin, or 14.0157 Da compared to Azithromycin). Tandem MS (MS/MS) can be used to fragment the impurity and compare its fragmentation pattern to that of Azithromycin to pinpoint the location of the modification.

Q4: Can purification methods like crystallization effectively remove N-ethyl Azithromycin?

A4: Yes, crystallization is a powerful technique for purifying Azithromycin and removing closely related impurities. The solubility profiles of Azithromycin and its N-ethyl derivative are likely to be very similar, but subtle differences can be exploited. Stepwise crystallization from a mixed solvent system, such as ethanol/water or methanol/water, has been shown to be effective in removing various impurities.[3][11] Careful optimization of solvent ratios, temperature, and cooling rates will be necessary.

II. Troubleshooting Guide: Minimizing N-Ethyl Azithromycin Formation

This section provides a structured approach to identifying and resolving the root causes of N-ethyl impurity formation.

Observation Potential Cause Recommended Action
Consistent presence of N-ethyl impurity across multiple batches Reagent Contamination1. Qualify Reagents: Analyze your formaldehyde and formic acid stocks for the presence of acetaldehyde using a suitable analytical method (e.g., GC-MS or derivatization followed by HPLC). 2. Source New Reagents: Procure fresh, high-purity formaldehyde and formic acid from a reputable supplier. Ensure the certificate of analysis specifies low levels of acetaldehyde.
Variable levels of N-ethyl impurity Inconsistent Reaction Conditions1. Temperature Control: The Eschweiler-Clarke reaction can be exothermic. Ensure your reaction temperature is strictly controlled. Overheating can promote side reactions.[8] 2. Stoichiometry: Carefully control the molar ratios of the desmethyl-azithromycin precursor, formaldehyde, and formic acid. An excess of the alkylating agent in localized areas of the reactor can lead to side reactions. Ensure efficient stirring.
N-ethyl impurity appears after a specific process step Solvent-Induced Side Reaction or Contamination1. Process Mapping: Review your entire synthetic and purification workflow. Identify any steps that use ethanol or other potential sources of ethyl groups. 2. Solvent Purity: If ethanol is used, ensure it is of high purity and free from aldehydes. 3. Inert Atmosphere: If a particular step is sensitive, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could generate reactive species.
Difficulty in removing the impurity via crystallization Suboptimal Crystallization Protocol1. Solvent Screen: Perform a solvent screen to identify the optimal solvent or solvent mixture for recrystallization. Common systems include ethanol/water and acetone/water.[11] 2. Controlled Cooling: Implement a slow, controlled cooling profile during crystallization to maximize the purity of the resulting crystals. Crash crystallization will trap impurities. 3. Seeding: Consider using seed crystals of pure Azithromycin to promote the growth of the desired crystal form.

III. Experimental Protocols

Here we provide a detailed methodology for the N-methylation of desmethyl-azithromycin and a subsequent purification step designed to minimize N-alkyl impurities.

Protocol 1: High-Fidelity N-Methylation of Desmethyl-Azithromycin

This protocol is based on the principles of the Eschweiler-Clarke reaction, with specific controls to ensure high selectivity for N-methylation.

1. Reagent and Solvent Qualification:

  • Formaldehyde: Use a fresh, 37% aqueous solution with a specified low acetaldehyde content (<0.1%).

  • Formic Acid: Use a high-purity grade (≥98%).

  • Solvent: If a co-solvent is used, ensure it is of appropriate purity and does not contain potential alkylating agents. Chloroform is often used in this reaction.

2. Reaction Setup:

  • To a solution of 9a-N-demethyl-9a-aza-9a-homoerythromycin A (1.0 equivalent) in a suitable solvent (e.g., chloroform), add formic acid (approximately 2.0-2.5 equivalents).

  • Ensure the reaction vessel is equipped with a thermometer, a condenser, and an efficient mechanical stirrer.

3. Reaction Execution:

  • Heat the mixture to a controlled temperature, typically between 60-65°C.

  • Slowly add the formaldehyde solution (approximately 1.5-2.0 equivalents) dropwise over a period of 1-2 hours to control the exotherm.

  • Maintain the reaction temperature and stir vigorously for 4-6 hours.

4. In-Process Monitoring:

  • Monitor the reaction progress by HPLC. The disappearance of the starting material and the formation of Azithromycin should be tracked. Ensure that levels of any unknown impurities remain below your specified threshold.

5. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid with a suitable base (e.g., sodium hydroxide solution) while maintaining the temperature below 25°C.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Azithromycin.

Protocol 2: Purification of Azithromycin by Recrystallization

This protocol is designed to remove closely related impurities from crude Azithromycin.

1. Dissolution:

  • Dissolve the crude Azithromycin in a minimal amount of a suitable alcohol (e.g., ethanol or methanol) at a moderately elevated temperature (e.g., 40-50°C).[11]

2. Anti-Solvent Addition:

  • While stirring, slowly add a purified water (anti-solvent) to the solution until a slight turbidity is observed.

3. Crystallization:

  • Cool the mixture slowly and in a controlled manner to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by filtration and wash with a cold mixture of the alcohol and water.

  • Dry the crystals under vacuum at a temperature not exceeding 50°C to obtain pure Azithromycin.

IV. Visualizing the Reaction Pathway

The following diagram illustrates the key N-methylation step and the potential side reaction leading to the N-ethyl impurity.

Azithromycin_Synthesis cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Precursor Desmethyl-Azithromycin (Secondary Amine) Imine_Methyl Methyl Iminium Ion Precursor->Imine_Methyl + Formaldehyde (CH2O) Imine_Ethyl Ethyl Iminium Ion Precursor->Imine_Ethyl + Acetaldehyde (CH3CHO) [Contaminant] Azithromycin Azithromycin (Tertiary Amine) Imine_Methyl->Azithromycin + Formic Acid (HCOOH) N_Ethyl_Impurity N-Ethyl Azithromycin Impurity Imine_Ethyl->N_Ethyl_Impurity + Formic Acid (HCOOH) Reagents Eschweiler-Clarke Reagents Reagents->Precursor

Caption: N-methylation of the Azithromycin precursor and the formation of the N-ethyl impurity.

V. References

  • CN104829662A - Azithromycin related substance preparation method - Google Patents.

  • WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers - Google Patents.

  • CN110357929A - A kind of synthetic method of azithromycin oxidation impurities - Google Patents.

  • CN108727445B - Synthesis method of azithromycin impurity F - Google Patents.

  • A Process For Preparation Of Pure Azithromycin - Quick Company. [Link]

  • LC determination of impurities in azithromycin tablets - CEU Repositorio Institucional. [Link]

  • Azithromycin-Impurities - Pharmaffiliates. [Link]

  • Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives - ResearchGate. [Link]

  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • US6013778A - Process for the preparation of azithromycin - Google Patents.

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

  • CN104297383A - Method of separating and detecting azithromycin and impurities of the ... - Google Patents.

  • Theoretical study of selective methylation in the synthesis of azithromycin - PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Azithromycin Determination with Various Analytical Techniques: A Mini Review. [Link]

  • Total Synthesis of Azithromycin | Request PDF - ResearchGate. [Link]

  • Removal of Azithromycin from Aqueous Solution Using UV- Light Alone and UV Plus Persulfate (UV/Na2S2O8) Processes - PubMed Central. [Link]

  • CN105001283B - The process for purification of Azithromycin - Google Patents.

  • A Review on Analytical Methods for Determination of Azithromycin. [Link]

  • Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5 - PMC. [Link]

  • Azithromycin Wastewater Treatment | Azithromycin Removal From Water - Arvia Technology. [Link]

  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin | Request PDF - ResearchGate. [Link]

  • Myers Chem 115. [Link]

  • (PDF) Azalides from Azithromycin to New Azalide Derivatives - ResearchGate. [Link]

  • (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction - ResearchGate. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]

  • Comparison of Azithromycin Removal from Water Using UV Radiation, Fe (VI) Oxidation Process and ZnO Nanoparticles - MDPI. [Link]

  • Eschweiler-Clarke Reaction - YouTube. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC - PubMed Central. [Link]

  • Eschweiler-Clarke reaction. [Link]

Sources

Stability issues of Azithromycin N-Ethyl reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azithromycin-Related Compound Reference Standards. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice regarding the stability of Azithromycin N-Ethyl and other related reference standards.

As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, ensuring you can make informed decisions during your analytical work.

A Note on "this compound"

"this compound" is not a standard impurity listed in major pharmacopeias such as the USP or EP. It is likely a specific derivative, metabolite, or custom-synthesized compound. While specific public stability data for this exact molecule is unavailable, its stability profile is governed by the same chemical principles as the parent Azithromycin molecule and its other known related substances. The guidance provided here is based on the well-documented behavior of the azithromycin macrolide structure and is directly applicable to ensuring the integrity of your N-Ethyl reference standard.

Section 1: General Information & Proper Handling

Question 1: What is an this compound reference standard and why is its stability critical?
Question 2: How should I store the solid this compound reference standard upon receipt?

Answer: Proper storage is the most critical factor in maintaining the long-term stability of a reference standard. The chemical structure of azithromycin, a macrolide antibiotic, is susceptible to degradation from heat, humidity, and light.

Causality: Heat can accelerate solid-state degradation kinetics, while humidity can facilitate hydrolysis of the sensitive glycosidic bonds and the lactone ring. Light, particularly UV light, can provide the energy needed to initiate photolytic degradation reactions.[3][4]

Therefore, the following storage conditions are mandated:

ConditionSpecificationRationale
Temperature As specified on the Certificate of Analysis (CoA). Typically ≤ -20°C.Minimizes thermal degradation. Some standards may be stored at 2-8°C, but freezing is generally preferred for long-term stability.[5]
Humidity Store in a desiccated environment.Prevents water-mediated hydrolysis. The original container is often sealed under an inert atmosphere.
Light Protect from light at all times.Store in the original, light-resistant container. Use of amber vials for solutions is also critical.[6]
Container Keep in the original, tightly sealed container until use.[1][7]Prevents contamination and exposure to atmospheric moisture and oxygen.
Question 3: I need to prepare a stock solution. What is the best procedure and how long will it be stable?

Answer: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and storage temperature. Azithromycin itself is highly unstable in acidic conditions.[8][9]

Causality: The primary degradation route in solution is acid-catalyzed hydrolysis of the glycosidic bond connecting the cladinose sugar to the aglycone ring.[9] At a pH of 2, the half-life of azithromycin can be a matter of minutes or hours.[8][9] Stability generally improves as the pH increases towards neutral or slightly alkaline conditions.[4][9]

Protocol: Preparation of a Stock Solution
  • Equilibration: Before opening, allow the reference standard container to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid material, which would compromise its integrity.

  • Solvent Selection: A common solvent system for azithromycin and related compounds is a mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol.[8][10] Avoid using acidic buffers or solvents for stock solutions. If a buffer is required for the analytical method, the stock solution should be diluted into it immediately before analysis.

  • Preparation:

    • Accurately weigh the required amount of the standard into a clean, calibrated volumetric flask.

    • Add a portion of the organic solvent (e.g., acetonitrile) to dissolve the material completely, using sonication if necessary.[8]

    • Once dissolved, dilute to the final volume with the appropriate solvent mixture.

  • Storage:

    • Store stock solutions in tightly sealed, low-actinic (amber) glass vials.[11]

    • Refrigerate at 2-8°C or freeze at ≤ -20°C. The USP monograph for Azithromycin Tablets specifies refrigerating solutions immediately after preparation.[11]

    • Crucially, the stability of your specific N-Ethyl derivative in solution is unknown. You MUST perform your own stability study. Analyze the solution at regular intervals (e.g., 0, 4, 8, 24, 48 hours) against a freshly prepared standard to determine its usable lifetime under your storage conditions.

Section 2: Troubleshooting Analytical Issues

Question 4: I see extra peaks in my HPLC chromatogram when analyzing a freshly prepared standard solution. What could be the cause?

Answer: The appearance of unexpected peaks can stem from several sources. A systematic approach is necessary to diagnose the issue.

Troubleshooting Workflow for Unexpected Peaks

Caption: Logical workflow for diagnosing unexpected chromatographic peaks.

Question 5: The peak area of my main this compound peak is decreasing with each injection. What's happening?

Answer: A consistently decreasing peak area is a classic sign of instability in the analytical solution, especially if kept in an autosampler for an extended period.

Causality: The conditions of the analysis itself can cause degradation. This includes:

  • Mobile Phase pH: If the mobile phase is acidic, the compound can degrade while waiting in the autosampler vial.

  • Temperature: Many autosamplers are not temperature-controlled. Room temperature can be sufficient to cause degradation over several hours. The USP recommends using a refrigerated autosampler set at 4°C.[11]

  • Light Exposure: Clear autosampler vials can expose the solution to light, leading to photodegradation.

Solution:

  • Use a Refrigerated Autosampler: This is the most effective solution. Set the temperature to 4-8°C.

  • Limit Sample Tray Time: Prepare only the number of samples that can be analyzed within a validated stable period.

  • Use Amber Vials: Always use amber or other light-protecting vials to minimize photodegradation.[6]

  • Sequence Blank Injections: Inject a solvent blank between samples. If you see significant carryover, it may indicate that a degradant is adsorbing to the column or system components.

Section 3: Understanding Degradation

Question 6: What are the most likely degradation pathways for an this compound standard?

Answer: The degradation of this compound will be dictated by the reactive functional groups in the Azithromycin core structure. The primary pathways are hydrolysis, oxidation, and photolysis.[12][3]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV Light) parent This compound deg1 Cleavage of Cladinose Sugar (Decladinosyl Derivative) parent->deg1 Acid-catalyzed (Primary Pathway) deg2 Opening of Lactone Ring parent->deg2 Base-catalyzed deg3 Oxidation of Sugars or Tertiary Amines (N-Oxides) parent->deg3 deg4 Complex Photoproducts parent->deg4

Caption: Potential degradation pathways for this compound.

  • Acid Hydrolysis: This is the most significant and rapid degradation pathway for azithromycin.[8][9] The ether linkage of the cladinose sugar is highly susceptible to cleavage under acidic conditions (pH < 4), resulting in the formation of decladinosylazithromycin.[9]

  • Alkaline Hydrolysis: Under basic conditions, the large lactone ring is susceptible to hydrolysis, which opens the ring and destroys the molecule's core structure.[3]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over long periods, can lead to the formation of N-oxides at the tertiary amine positions or other oxidative degradation products.[3][8]

  • Photodegradation: Exposure to UV and solar light has been shown to cause a loss of potency in azithromycin, indicating that photolytic pathways contribute to its degradation.[3][6]

Question 7: How can I perform a forced degradation study to understand my compound's stability?

Answer: A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method. This involves subjecting the compound to harsh conditions to accelerate its decomposition.[12]

Protocol: Forced Degradation Study

Objective: To generate likely degradation products and confirm the analytical method can separate them from the parent peak.

  • Prepare Solutions: Prepare several solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions: Treat individual aliquots as follows. The goal is to achieve 5-20% degradation. Adjust time and reagent concentration as needed.

Stress ConditionReagent/MethodTypical ConditionsNeutralization/Quenching
Acid Hydrolysis 0.1 M HClRoom temp, monitor at 1, 4, 8, 24hNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOHRoom temp, monitor at 1, 4, 8, 24hNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room temp, monitor at 1, 4, 8, 24hDilute with mobile phase
Thermal Heat solid & solution55-70°C for 48h[13]Cool to room temperature
Photolytic UV Lamp (254nm/365nm) & Direct SunlightExpose solid & solution for 24-48hAnalyze directly
  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using your HPLC method.

    • Evaluation: A stability-indicating method is one that can resolve all the degradation product peaks from the main this compound peak and from each other. Check for peak purity of the parent peak in all stressed samples using a photodiode array (PDA) detector.

References
  • Jain, D., et al. (2010). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central. Available at: [Link]

  • Al-kerm, R. A., & Al-hamdany, A. J. (2025). A Study of The Stability And Kinetics of The Azithromycin Drug For Five Different Companies & Shelf Life Determine. ResearchGate. Available at: [Link]

  • Paim, C. S., et al. (2011). Stability study of azithromycin in ophthalmic preparations. SciELO. Available at: [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. PubMed. Available at: [Link]

  • Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Can, N. Ö., & Söylemez, S. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). ZITHROMAX (azithromycin) Label. accessdata.fda.gov. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters. Available at: [Link]

  • Khan, I., et al. (2021). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Available at: [Link]

  • Paim, C. S., et al. (2011). Stability study of azithromycin in ophthalmic preparations. SciELO. Available at: [Link]

  • Google Patents. (n.d.). US20040266997A1 - Degradation products of azithromycin, and methods for their indentification. Google Patents.
  • ResearchGate. (n.d.). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. ResearchGate. Available at: [Link]

  • Al-Rimawi, F. (2012). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

  • USP-NF. (2010). Azithromycin Tablets. USP-NF. Available at: [Link]

  • National Institutes of Health. (2023). Biodegradation of COVID19 antibiotic; azithromycin and its impact on soil microbial community in the presence of phenolic waste and with temperature variation. NIH. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Guideline for Referencing USP–NF Documentary Standards. USP. Available at: [Link]

  • National Institutes of Health. (n.d.). The macrolide antibiotic renaissance. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. SynThink. Available at: [Link]

  • Mechanisms in Medicine. (2011). Macrolides: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • Al-Rimawi, F. (2012). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Factors Influencing the HPLC Determination for Related Substances of Azithromycin. ResearchGate. Available at: [Link]

Sources

Navigating the Analytical Maze: A Technical Support Guide to Azithromycin N-Ethyl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the quantification of Azithromycin N-Ethyl. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this specific azithromycin-related compound. As a Senior Application Scientist, I've witnessed firsthand the common hurdles encountered during method development and routine analysis. This resource is a distillation of that experience, offering not just troubleshooting steps, but also the scientific rationale behind them to empower you to build robust and reliable analytical methods. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a derivative of the macrolide antibiotic azithromycin.[1] Its accurate quantification is critical during the drug development process, particularly in impurity profiling and stability studies of azithromycin drug substances and products. Regulatory bodies require the identification and quantification of related substances to ensure the safety and efficacy of the final pharmaceutical product.

Q2: What are the primary analytical techniques for this compound quantification?

The gold standard for the quantification of this compound, especially at low levels in complex matrices, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to distinguish this compound from the parent drug and other related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for the analysis of bulk drug substances where concentrations are higher.

Troubleshooting Guide: Common Pitfalls and Solutions

This section delves into specific issues you may encounter during the quantification of this compound, providing a systematic approach to problem-solving.

Issue 1: Poor Chromatographic Resolution and Peak Shape

A common frustration in the analysis of azithromycin and its derivatives is achieving optimal chromatographic separation. Poor peak shape, such as tailing or fronting, and co-elution with other impurities can significantly impact the accuracy and precision of quantification.

Root Cause Analysis:
  • Secondary Silanol Interactions: Azithromycin and its analogues are basic compounds with multiple amine groups. These groups can interact with acidic silanol groups on the surface of traditional silica-based C18 columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of the analyte. An unsuitable pH can lead to poor retention, peak broadening, or even degradation.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and resolution.

Detailed Protocols & Explanations:

Protocol 1: Mobile Phase pH Optimization

  • Rationale: To minimize silanol interactions, it's often beneficial to work at a pH where the analyte is in a single ionic state and the silanol groups are either fully protonated (low pH) or deprotonated (high pH). For basic compounds like this compound, a mobile phase pH above 7.5 is often effective in reducing peak tailing on many modern, stable C18 columns.

  • Procedure:

    • Prepare a series of mobile phases with a suitable buffer (e.g., 10 mM ammonium bicarbonate or ammonium acetate) at pH values ranging from 7.5 to 9.5.

    • Inject a standard solution of this compound and key impurities onto your C18 column.

    • Evaluate the peak shape (asymmetry factor) and resolution between critical pairs.

    • Note: Always ensure your column is rated for use at the chosen pH to prevent damage to the stationary phase.

Protocol 2: Column Selection

  • Rationale: If pH optimization is insufficient, consider a column with a different stationary phase chemistry. Hybrid silica columns or those with end-capping technologies are designed to minimize silanol activity. Phenyl-hexyl phases can offer alternative selectivity for aromatic and closely related compounds.

  • Procedure:

    • Screen a variety of columns, such as a high-purity, end-capped C18, a phenyl-hexyl column, and a column with an embedded polar group.

    • Use the optimized mobile phase from the previous step as a starting point.

    • Evaluate the retention, resolution, and peak shape for this compound and its related substances.

Issue 2: Inadequate Sensitivity and High Background in LC-MS/MS

Achieving the required limits of quantification (LOQ) can be challenging, especially in biological matrices. High background noise and poor ionization efficiency are common culprits.

Root Cause Analysis:
  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, or inadequate optimization of collision energy and other source parameters, will result in a weak signal.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

  • Inefficient Sample Preparation: Poor extraction recovery or failure to remove interfering substances during sample preparation will negatively impact sensitivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity and high background.

Detailed Protocols & Explanations:

Protocol 3: MS/MS Parameter Optimization

  • Rationale: The foundation of a sensitive LC-MS/MS method is the selection of optimal Multiple Reaction Monitoring (MRM) transitions.

  • Procedure:

    • Prepare a solution of this compound in the mobile phase.

    • Infuse the solution directly into the mass spectrometer to obtain the full scan mass spectrum and identify the precursor ion (likely [M+H]⁺ or [M+2H]²⁺).

    • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

    • For each potential MRM transition, optimize the collision energy to maximize the product ion signal.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows.

Table 1: Hypothetical Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound763.5To be determined experimentallyTo be determined experimentally
Azithromycin749.5591.525-35
Internal Standard (e.g., Roxithromycin)837.5679.530-40

Note: The precursor ion for this compound is based on its molecular weight of 763.01 g/mol .[1] The product ions must be determined empirically.

Protocol 4: Evaluation of Matrix Effects

  • Rationale: Understanding and mitigating matrix effects is a critical component of bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA.[2][3]

  • Procedure (Post-Column Infusion):

    • Infuse a constant flow of this compound solution into the MS detector post-chromatographic column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of the infused analyte. Any suppression or enhancement of the signal indicates the presence of co-eluting matrix components.

    • Adjust the chromatography to separate the analyte from these interfering regions.

Issue 3: Analyte Instability

Azithromycin and its derivatives can be susceptible to degradation under certain analytical conditions, leading to inaccurate quantification.

Root Cause Analysis:
  • pH-Dependent Hydrolysis: The lactone ring in macrolides can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidative Degradation: The tertiary amine groups can be prone to oxidation.

  • In-source Fragmentation/Degradation: High source temperatures or aggressive ionization conditions in the mass spectrometer can cause the analyte to fragment before detection.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for analyte instability.

Detailed Protocols & Explanations:

Protocol 5: Forced Degradation Study

  • Rationale: A forced degradation study is essential for developing a stability-indicating method. It helps to identify potential degradation products and ensures that the analytical method can separate them from the intact analyte.

  • Procedure:

    • Expose solutions of this compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).

    • Analyze the stressed samples using your developed chromatographic method with a photodiode array (PDA) detector or mass spectrometer to identify and resolve degradation products.

    • This information will confirm the specificity of your method and inform best practices for sample handling and storage.

Conclusion

The successful quantification of this compound demands a meticulous and systematic approach. By understanding the underlying chemical principles and potential pitfalls, you can proactively design robust analytical methods and efficiently troubleshoot any issues that arise. This guide provides a framework for that process, but remember that each analytical challenge is unique and may require a tailored approach. Always adhere to the principles of good scientific practice and regulatory guidelines to ensure the quality and integrity of your data.

References

  • PubChem. Azithromycin. National Center for Biotechnology Information. [Link]

  • Veeprho. This compound Analog. [Link]

  • Barbas, C., & de la Mata, A. L. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211–217.
  • Ghanem, E., Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection.
  • Antec Scientific. Azithromycin According to USP method. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • John, L. N., et al. (2021). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study.
  • Mwongela, S. M., et al. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules, 21(11), 1489.
  • Al-Attas, A., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk, and self-emulsifying drug delivery system (SEDDs) formulation. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 10-17.

Sources

Technical Support Center: Refinement of Azithromycin N-Ethyl Purification Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Azithromycin, with a specific focus on troubleshooting the presence of the Azithromycin N-Ethyl impurity. This resource offers practical, field-proven insights and detailed methodologies to address common challenges encountered during the purification process.

Introduction to the this compound Impurity Challenge

Azithromycin, a widely used macrolide antibiotic, is synthesized through a multi-step process. During synthesis and purification, various related substances can arise as impurities. One such impurity is this compound, a structurally similar molecule that can be challenging to separate from the active pharmaceutical ingredient (API). The presence of this impurity can impact the final product's purity, safety, and efficacy, making its effective removal a critical aspect of process development and quality control.[1][] Regulatory bodies like the FDA and international guidelines such as ICH Q3A provide a framework for the control of impurities in new drug substances.[3][4][5]

The formation of N-alkylated impurities in macrolide synthesis can occur under certain reaction conditions.[6] While the precise, documented mechanism for this compound formation is not extensively published in readily available literature, it is hypothesized to arise from N-alkylation of the secondary amine on the desosamine sugar of a precursor or Azithromycin itself. This could potentially occur if ethylating agents or ethyl-containing solvents are used under conditions that favor such a reaction.

This technical support center provides a structured approach to identifying and resolving issues related to the this compound impurity, ensuring the final product meets the required quality standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a process-related impurity of Azithromycin, where an ethyl group is attached to the nitrogen atom of the desosamine sugar. Its structural similarity to Azithromycin can make it difficult to remove using standard purification techniques. Its presence above established limits can affect the drug's safety and efficacy, making its control a regulatory requirement.[3][4][5]

Q2: At what stage is the this compound impurity most likely to be formed?

A2: While the exact stage can vary depending on the synthetic route, N-alkylation reactions typically occur during steps involving reductive amination or when alkylating agents are present. The use of ethyl-containing reagents or solvents, especially under conditions that can activate them for alkylation, should be carefully evaluated.

Q3: What analytical techniques are best suited for detecting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the most common and effective method for detecting and quantifying this compound.[5] Developing a robust, stability-indicating HPLC method is crucial for separating this impurity from Azithromycin and other related substances.

Q4: What are the general strategies for removing the this compound impurity?

A4: The primary strategies involve optimizing the purification process, which can include:

  • Crystallization: Modifying solvent systems, temperature, and seeding strategies to favor the crystallization of pure Azithromycin, leaving the more soluble impurity in the mother liquor.

  • Chromatography: Utilizing preparative HPLC or column chromatography with optimized mobile phases and stationary phases to achieve separation.

  • Extraction: Liquid-liquid extraction with careful pH control can sometimes be used to partition the API from certain impurities.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of Azithromycin, with a focus on the removal of the N-Ethyl impurity.

Problem 1: High Levels of this compound in the Crude Product

Potential Cause: Sub-optimal reaction conditions during the synthesis are leading to an increased formation of the N-Ethyl impurity. This could be due to the presence of ethylating agents, use of certain solvents like ethanol under reactive conditions, or improper control of reaction parameters.

Troubleshooting Workflow:

Caption: Workflow for addressing high initial levels of this compound.

Experimental Protocol: Review and Optimization of Synthesis

  • Source Identification: Meticulously review the synthetic pathway to identify any reagents or solvents containing an ethyl group (e.g., ethanol, ethyl acetate) that are used in steps where N-alkylation is plausible.

  • Condition Optimization:

    • Temperature: Evaluate if lowering the reaction temperature can minimize the formation of the N-Ethyl impurity.

    • pH Control: Carefully control the pH during the reaction and work-up, as pH can influence the reactivity of the amine group.

    • Reaction Time: Investigate if shorter reaction times can reduce the formation of byproducts without significantly impacting the yield of the desired product.

  • Reagent/Solvent Substitution: If a specific ethyl-containing reagent or solvent is suspected, explore alternatives. For example, consider using methanol instead of ethanol if it is used as a solvent in a critical step.

  • Analysis: After each modification, analyze the crude product using a validated HPLC method to quantify the level of this compound.

Problem 2: Poor Separation of Azithromycin and this compound via Crystallization

Potential Cause: The similar physicochemical properties of Azithromycin and its N-Ethyl analog can lead to co-crystallization or inefficient partitioning between the solid and liquid phases.

Troubleshooting Workflow:

Caption: Decision tree for optimizing crystallization to remove this compound.

Experimental Protocol: Optimization of Crystallization

  • Solvent System Screening:

    • Systematically screen different solvent and anti-solvent systems. Common solvents for Azithromycin crystallization include ethanol, acetone, and isopropanol, with water often used as an anti-solvent.[7][8]

    • The goal is to find a system where Azithromycin has lower solubility than this compound at the crystallization temperature.

  • Temperature Profile Optimization:

    • Investigate the effect of the cooling rate on crystal purity. A slower, controlled cooling rate often leads to more selective crystallization.

  • Seeding:

    • If not already in use, introduce seeding with pure Azithromycin crystals. This can promote the crystallization of the desired compound and improve purity.

  • Recrystallization:

    • If a single crystallization step is insufficient, perform a second recrystallization of the enriched material.

  • Analysis: Analyze both the isolated crystals and the mother liquor at each step to monitor the partitioning of the impurity.

Table 1: Example Solvent Systems for Azithromycin Crystallization Screening

Solvent System (v/v)Temperature Range (°C)Expected Outcome
Ethanol/Water50 to 5Good for dihydrate formation, may require optimization for impurity rejection.
Acetone/Water40 to 0Can offer different selectivity compared to alcohol-based systems.
Isopropanol/Water60 to 10May provide better solubility differences between API and impurity.
Problem 3: Co-elution or Poor Resolution in Preparative HPLC

Potential Cause: The selected stationary phase and mobile phase are not providing sufficient selectivity to resolve Azithromycin and the closely related N-Ethyl impurity.

Troubleshooting Workflow:

Caption: Systematic approach to troubleshooting poor HPLC separation.

Experimental Protocol: HPLC Method Development for Preparative Purification

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate different organic modifiers such as acetonitrile and methanol. The choice can significantly impact selectivity.

    • pH: Adjust the pH of the aqueous component of the mobile phase. Since Azithromycin and its N-Ethyl analog are basic compounds, small changes in pH can alter their retention and selectivity.

    • Buffer: Use a suitable buffer (e.g., phosphate, acetate) to maintain a consistent pH.

  • Stationary Phase Selection:

    • If a standard C18 column does not provide adequate separation, consider other stationary phases like C8 (less hydrophobic) or a phenyl column (alternative selectivity).

  • Gradient Optimization:

    • For gradient elution, a shallower gradient around the elution time of the compounds of interest can improve resolution.

  • Temperature and Flow Rate:

    • Varying the column temperature can affect selectivity. Lowering the flow rate can increase efficiency and may improve resolution.

Table 2: Starting Conditions for HPLC Method Development

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µmC8, 5 µmPhenyl, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer, pH 7.50.1 M Acetate Buffer, pH 6.50.1 M Phosphate Buffer, pH 8.0
Mobile Phase B AcetonitrileMethanolAcetonitrile/Methanol (1:1)
Gradient 30-70% B over 30 min30-70% B over 45 min40-60% B over 30 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35 °C40 °C30 °C

Conclusion

The successful purification of Azithromycin and the removal of the N-Ethyl impurity require a systematic and well-informed approach. By understanding the potential origins of this impurity and methodically troubleshooting the purification process, researchers can enhance the purity of their final product. This guide provides a framework for addressing common challenges, but it is essential to adapt these strategies to the specific synthetic and purification scheme being employed. Rigorous analytical monitoring at each stage is paramount to achieving the desired level of purity and ensuring the quality of the Azithromycin API.

References

  • BEIJING RED SUN PHARMACEUTICAL Co Ltd. (2017). Azithromycin refining method. CN105001283B.
  • Wockhardt Ltd. (n.d.). A Facile Process For Purification Of Azithromycin. Quick Company. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Scherer, M., et al. (2020). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. Molecules. [Link]

  • Mistry, D. N., et al. (2007). Process for the preparation of azithromycin monohydrate isopropanol clathrate. US7235646B2.
  • (2015). Synthesis method for macrolide impurities. CN104558069A.
  • Celmer, W. D. (1966). Stereochemical problems in macrolide antibiotics. Pure and Applied Chemistry.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC.
  • Melcr, J., et al. (2020). Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. Proceedings of the National Academy of Sciences. [Link]

  • Scherer, M., et al. (2020). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview.
  • BEIJING RED SUN PHARMACEUTICAL Co Ltd. (2017). The process for purification of Azithromycin. CN105001283B.
  • (2011). Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. WO-2011015219-A1. PubChem. [Link]

  • (2020). A kind of chemical synthesis method of azithromycin intermediate. CN110684056A.
  • (2011). Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. WO2011015219A1.
  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. FDA. [Link]

  • Veeprho. (n.d.). This compound Analog. Retrieved from [Link]

  • Li, J. J., & Johnson, D. S. (2008). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules.
  • Arenz, S., et al. (2014). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. [Link]

  • (2003). A Selective Process for N-Alkylation in Competition with O-Alkylation: Boric Acid, Borax, and Metaborate as a Cheap and Effective Protecting Group Applicable for Industrial-Scale Synthetic Processes.
  • El-Gindy, A., et al. (2011). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation.
  • Berghuis, A. M., et al. (2007). The crystal structure of two macrolide glycosyltransferases provides a blueprint for host cell antibiotic immunity. Proceedings of the National Academy of Sciences. [Link]

  • Sugiyama, S., & Kobayashi, Y. (2007). Total synthesis of azithromycin. Angewandte Chemie International Edition. [Link]

  • de Oliveira, A. C., et al. (2020). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • (2015). Method for purifying azithromycin. CN104262429A.
  • (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
  • Schober, R. B., et al. (1989). Gloeosporone - A Macrolide Fungal Germination Self-Inhibitor Total Synthesis and Activity. Tetrahedron.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Azithromycin and its related substance, Azithromycin N-Ethyl. As the pharmaceutical industry demands increasingly rigorous control over impurities, a thorough understanding of the analytical techniques available is paramount for researchers, scientists, and drug development professionals. This document delves into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols, comparative data, and a framework for cross-validation in line with regulatory expectations.

Introduction: The Significance of Impurity Profiling for Azithromycin

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections.[1] During its synthesis and storage, or as a result of degradation, various related substances and impurities can arise.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities to ensure the safety and efficacy of the final drug product.[2]

This compound is an analog of Azithromycin, and while not a compendial impurity, its monitoring may be critical during process development or as a potential degradation product under specific conditions. The structural similarity between Azithromycin and its N-Ethyl analog necessitates the development of highly selective analytical methods capable of resolving and accurately quantifying this specific impurity.

This guide will explore two powerful analytical techniques, HPLC-UV and LC-MS/MS, for the analysis of this compound. We will examine their respective strengths and weaknesses, provide detailed experimental protocols, and outline the critical process of cross-validating these methods to ensure data integrity and consistency across different analytical platforms.

Analytical Methodologies: A Head-to-Head Comparison

The choice of an analytical method for impurity profiling is a critical decision driven by factors such as sensitivity, selectivity, speed, and cost. Below, we compare HPLC-UV and LC-MS/MS for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quality control of pharmaceuticals due to its reliability and cost-effectiveness.[3] Azithromycin and its analogs lack a strong chromophore, making low UV wavelength detection (around 210-215 nm) necessary.[4][5]

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Advantages:

  • Cost-effective and widely available: Most quality control laboratories are equipped with HPLC-UV systems.[4]

  • Robust and reliable: Well-established methods offer high precision and accuracy for routine analysis.

  • Good for quantification: Provides accurate quantification over a wide linear range.

Limitations:

  • Limited sensitivity: May not be suitable for detecting trace-level impurities.

  • Potential for interference: Co-eluting compounds with similar UV absorbance can lead to inaccurate quantification.

  • Lack of structural information: Does not provide molecular weight or structural information for unknown impurity identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for sensitive and selective quantification of trace-level analytes in complex matrices. Its ability to provide molecular weight and structural information makes it an invaluable tool for impurity identification.

Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification (Multiple Reaction Monitoring - MRM). This process provides exceptional selectivity and sensitivity.

Advantages:

  • High sensitivity and selectivity: Capable of detecting and quantifying impurities at very low levels.

  • Structural information: Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.

  • Reduced matrix effects: The specificity of MRM transitions minimizes interference from the sample matrix.

Limitations:

  • Higher cost: Instrumentation and maintenance are more expensive than HPLC-UV systems.

  • Ionization suppression/enhancement: The sample matrix can sometimes affect the ionization efficiency of the analyte, leading to variability in results.

  • More complex method development: Requires optimization of both chromatographic and mass spectrometric parameters.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. It is important to note that the method for this compound is a proposed method based on established methods for Azithromycin and its other impurities, as a specific validated method is not publicly available. These methods should be validated according to ICH Q2(R1) guidelines before routine use.[6]

Proposed HPLC-UV Method for this compound

This proposed method is adapted from established HPLC-UV methods for Azithromycin and its related compounds. The addition of an ethyl group to the nitrogen on the lactone ring is expected to increase the hydrophobicity of the molecule, leading to a longer retention time compared to Azithromycin under reversed-phase conditions. A slight modification of the gradient may be necessary to ensure adequate resolution.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate buffer, pH 8.2
Mobile Phase B Acetonitrile
Gradient 60% B to 75% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a mixture of acetonitrile and water (1:1).

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • For drug substance or product analysis, dissolve the sample in the same diluent to a suitable concentration.

Proposed LC-MS/MS Method for this compound

This proposed method leverages the high sensitivity and selectivity of tandem mass spectrometry for the trace-level quantification of this compound.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined experimentally (Proposed: Parent ion m/z 763.5 -> Fragment ion)
Collision Energy To be optimized
Source Temperature 500°C

Note: The exact MRM transition and collision energy for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on typical performance for similar compounds.

Performance CharacteristicHPLC-UV (Proposed)LC-MS/MS (Proposed)
Limit of Detection (LOD) ~0.01%<0.001%
Limit of Quantitation (LOQ) ~0.03%<0.003%
Linearity (r²) >0.999>0.999
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) <2.0%<5.0%
Specificity Moderate (risk of co-elution)High (based on MRM)

Cross-Validation of Analytical Methods

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and that the methods can be used interchangeably.[7] This is a critical step in method transfer between laboratories or when transitioning from a development method (e.g., LC-MS/MS) to a routine quality control method (e.g., HPLC-UV).

The principles of cross-validation are outlined in regulatory guidelines from the FDA and ICH. The process typically involves analyzing a set of the same samples using both methods and comparing the results.

The "Why" Behind Cross-Validation
  • Ensuring Data Consistency: Cross-validation provides documented evidence that different analytical methods produce equivalent results, which is crucial for maintaining data integrity throughout the drug development lifecycle.

  • Facilitating Method Transfer: When transferring a method from a research and development lab to a quality control lab, which may use different instrumentation, cross-validation demonstrates the robustness and transferability of the analytical procedure.

  • Regulatory Compliance: Regulatory agencies require evidence of method equivalency when multiple analytical techniques are used to support a single submission.

A Step-by-Step Approach to Cross-Validation
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of the two methods. This typically involves setting limits for the difference between the results obtained from each method.

  • Sample Selection: Choose a minimum of three batches of the drug substance or product, covering the expected range of the impurity.

  • Analysis: Analyze each sample in triplicate using both the HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: Compare the mean results and the variability (%RSD) obtained from both methods. Statistical analysis, such as a t-test or equivalence testing, should be performed to determine if there is a statistically significant difference between the two methods.

  • Documentation: Document all aspects of the cross-validation study, including the protocol, raw data, statistical analysis, and a final summary report.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject into HPLC s3->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify vs. Standard d1->d2 d3 Report Results d2->d3

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 l1 Inject into LC s3->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Tandem Mass Spectrometry (MS/MS) l3->l4 d1 Extract Ion Chromatogram (MRM) l4->d1 d2 Quantify vs. Standard d1->d2 d3 Report Results d2->d3

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

CrossValidation_Logic start Start Cross-Validation method1 Analyze Samples with Method 1 (e.g., HPLC-UV) start->method1 method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) start->method2 compare Compare Results (Mean, %RSD) method1->compare method2->compare pass Methods are Equivalent (Acceptance Criteria Met) compare->pass Yes fail Investigate Discrepancies & Re-evaluate compare->fail No

Caption: Logical Flow of the Cross-Validation Process.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in ensuring the quality and safety of Azithromycin drug products. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides unparalleled sensitivity and selectivity for trace-level analysis and impurity identification.

This guide has provided a framework for understanding and comparing these two powerful techniques, including proposed starting methods for the analysis of this compound. The successful cross-validation of these methods is paramount to ensuring data consistency and regulatory compliance. By following the principles outlined in this document, researchers and drug development professionals can confidently select and validate the most appropriate analytical methodology for their specific needs.

References

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from [Link]

  • Barboza, F. M., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33(11), 1-14.
  • European Pharmacopoeia. (n.d.). Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. Retrieved from [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.
  • Patel, K., et al. (2014). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Journal of Pharmaceutical Analysis, 4(5), 344-350.
  • Pharmaffiliates. (n.d.). CAS No : 92594-45-1 | Product Name : this compound. Retrieved from [Link]

  • SynZeal. (n.d.). Azithromycin Impurity P-Inhouse | 92594-45-1. Retrieved from [Link]

  • USP-NF. (2019). Azithromycin Tablets. Retrieved from [Link]

  • Veeprho. (n.d.). This compound Analog | CAS 92594-45-1. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

  • WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents. (n.d.).
  • Agilent. (2015). Macrolide Analysis in Pork Using Bond Elut QuEChERS dSPE EMR—Lipid and Poroshell 120. Retrieved from [Link]

  • Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SCIEX. (n.d.). Impurity profiling content pack. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • USP. (n.d.). <1224> Transfer of Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and UPLC for the Analysis of Azithromycin N-Ethyl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and efficient quantification of impurities is paramount to ensuring drug safety and efficacy. Azithromycin, a widely prescribed macrolide antibiotic, and its related substances, including the N-Ethyl analog, demand robust analytical methods for their control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Azithromycin N-Ethyl, offering insights into methodology, performance, and practical application for researchers, scientists, and drug development professionals.

The Analytical Challenge: Azithromycin and Its N-Ethyl Impurity

Azithromycin is a complex macrolide with a 15-membered ring, making it susceptible to the formation of various impurities during synthesis and degradation.[1] The N-Ethyl analog of Azithromycin (C₃₉H₇₄N₂O₁₂, MW: 763.01 g/mol ) is a potential process-related impurity.[2] Structurally similar to the active pharmaceutical ingredient (API), its effective separation and quantification are critical. The lack of a significant chromophore in azithromycin and its impurities necessitates detection at low UV wavelengths, typically around 210-215 nm, which can introduce challenges with baseline noise and mobile phase interference.

The Separation Technologies: A Tale of Two Platforms

Both HPLC and UPLC operate on the fundamental principles of chromatography, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase and the operating pressures of the systems. UPLC employs sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, resolution, and speed.

Experimental Design: A Comparative Analysis

To provide a practical comparison, we will detail two representative methods: a traditional HPLC method adapted from established pharmacopeial and literature procedures, and a modern UPLC method designed for rapid analysis of azithromycin and its related compounds.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is based on established principles for the analysis of azithromycin and its impurities, focusing on robust separation.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its hydrophobicity and resolving power for macrolides.

  • Mobile Phase: A gradient elution is typically employed to resolve a wide range of impurities.

    • Mobile Phase A: 0.01 M Dibasic Sodium Phosphate buffer.

    • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 75:25 v/v).

  • Gradient Program: A long gradient is often necessary to ensure the separation of all related substances.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0-1.5 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 40-55 °C) can improve peak shape and reduce viscosity.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20-50 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This method is designed for high-throughput analysis, significantly reducing run times while enhancing sensitivity and resolution.

Experimental Protocol: UPLC

  • Instrumentation: A UPLC system capable of handling high backpressures, with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A sub-2 µm particle size C18 or similar column (e.g., 75 mm x 3.0 mm, 2.2 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Dibasic Sodium Phosphate buffer.

    • Mobile Phase B: A mixture of acetonitrile and methanol (75:25 v/v).

  • Gradient Program: A rapid, steep gradient can be used due to the high efficiency of the UPLC column.

  • Flow Rate: A higher flow rate, for instance, 1.2 mL/min, is achievable with the smaller column dimensions.

  • Column Temperature: Maintained at an elevated temperature, such as 55 °C, to ensure optimal peak shape.

  • Detection: UV detection at 210 nm.

  • Injection Volume: A smaller injection volume (e.g., 2-5 µL) is typically used to prevent column overload.

  • Sample Preparation: Similar to the HPLC method, with the final concentration adjusted as needed for the sensitivity of the UPLC system.

Performance Comparison: HPLC vs. UPLC

The theoretical advantages of UPLC translate into tangible performance gains for the analysis of this compound.

ParameterHPLCUPLCRationale for Difference
Run Time 30-60 minutes< 10 minutesSmaller column dimensions and higher optimal flow rates in UPLC allow for faster separations.
Resolution GoodExcellentThe higher efficiency of sub-2 µm particles leads to sharper peaks and better separation of closely eluting impurities.
Sensitivity StandardEnhancedSharper, more concentrated peaks in UPLC result in a better signal-to-noise ratio, improving detection limits.
Solvent Consumption HighSignificantly LowerShorter run times and lower flow rates (in some cases with smaller ID columns) drastically reduce solvent usage.
System Backpressure Low to ModerateHighThe small particle size of the stationary phase in UPLC columns creates higher resistance to flow.
Throughput LowerHighThe dramatic reduction in run time allows for a significantly larger number of samples to be analyzed in the same timeframe.

This table is a summary of expected performance based on the principles of HPLC and UPLC and data from the referenced literature.

Visualizing the Workflow: From Sample to Result

The analytical workflow for both HPLC and UPLC, while similar in principle, differs in its efficiency and speed.

workflow cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow h_sample Sample Preparation h_inject Injection (20-50 µL) h_sample->h_inject h_sep Separation (250x4.6mm, 5µm) ~30-60 min h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data u_sample Sample Preparation u_inject Injection (2-5 µL) u_sample->u_inject u_sep Separation (75x3.0mm, 2.2µm) < 10 min u_inject->u_sep u_detect UV Detection u_sep->u_detect u_data Data Analysis u_detect->u_data

A comparison of typical analytical workflows for HPLC and UPLC.

Method Validation and Transfer: A Critical Consideration

Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

When transitioning from an established HPLC method to a UPLC method, method transfer must be carefully managed. While the principles are the same, the significant changes in column dimensions, particle size, and flow rates necessitate re-validation or, at a minimum, a comprehensive method equivalency study. The goal is to demonstrate that the UPLC method provides results that are equivalent to or better than the original HPLC method.

validation_pillars Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Key pillars of analytical method validation as per ICH guidelines.

Conclusion: Choosing the Right Tool for the Job

For the analysis of this compound and other related impurities, both HPLC and UPLC are viable and powerful techniques.

  • HPLC remains a robust and reliable workhorse in many quality control laboratories. Its lower operating pressure and tolerance for a wider range of sample cleanliness make it a dependable choice for routine analysis, especially when high throughput is not the primary driver.

  • UPLC represents the cutting edge of liquid chromatography, offering unparalleled speed, resolution, and sensitivity. For laboratories focused on high-throughput screening, rapid method development, or the analysis of complex samples with trace-level impurities, the investment in UPLC technology can yield significant returns in terms of efficiency and productivity. The reduction in solvent consumption also contributes to a greener, more cost-effective laboratory operation.

The choice between HPLC and UPLC will ultimately depend on the specific needs and goals of the laboratory. For the demanding task of impurity analysis in pharmaceuticals like azithromycin, the trend is undeniably towards the adoption of UPLC for its clear advantages in performance and efficiency.

References

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. (n.d.). SciELO. Retrieved January 28, 2026, from [Link]

  • Azithromycin According to USP method. (n.d.). Antec Scientific. Retrieved January 28, 2026, from [Link]

  • Bahrami, G., & Mohammadi, B. (2006). A new on-line, in-tube pre-column derivatization technique for high performance liquid chromatographic determination of azithromycin in human serum.
  • This compound Analog | CAS 92594-45-1. (n.d.). Veeprho. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Azithromycin. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Azithromycin E. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Bhardwaj, S. K., et al. (2016). Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 8(7), 113-122.
  • Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. (n.d.). LabRulez LCMS. Retrieved January 28, 2026, from [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. (n.d.). Waters. Retrieved January 28, 2026, from [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.
  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. (2018). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Zubata, P., Ceresole, R., Rosasco, M. A., & Pizzorno, M. T. (2002). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 833-836.
  • Al-Rimawi, F. (2015). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Kumar, A., Saini, G., Nair, A., & Sharma, R. (2013). UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 43-50.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Azithromycin N-Ethyl and other critical Azithromycin-related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of specifications to explore the structural nuances, analytical challenges, and stability considerations essential for robust drug development and quality control. We will delve into the causality behind established analytical methods and provide actionable, self-validating protocols grounded in pharmacopeial standards.

The Azithromycin Core: An Introduction to a Modern Macrolide

Azithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[1] Its structure is a derivative of erythromycin, featuring a 15-membered ring where a methyl-substituted nitrogen is inserted at the 9a position of the aglycone ring.[2] This modification is key to its pharmacological profile, contributing to its acid stability and differentiating it from other macrolides.[2] The molecule's efficacy hinges on its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Understanding this core structure is fundamental to appreciating the significance of its related compounds, which can be process-related impurities, degradation products, or synthetic analogs like this compound.

cluster_Azithromycin Azithromycin Core Structure Aglycone 15-Membered Azalide Ring (Core Macrocycle) N_Methyl N-Methyl Group at 9a (Key Azalide Feature) Aglycone->N_Methyl incorporated into Desosamine Desosamine Sugar (with Dimethylamino Group) Aglycone->Desosamine attached to Cladinose Cladinose Sugar Aglycone->Cladinose attached to

Caption: Core structural components of the Azithromycin molecule.

Profiling Azithromycin and Its Key Related Compounds

The purity of an active pharmaceutical ingredient (API) is paramount. For Azithromycin, quality control involves monitoring for several related compounds.[3] This section profiles the parent drug, the N-Ethyl analog, and common impurities cataloged by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Comparative Overview

The following table summarizes the key identifiers for Azithromycin and its related compounds, providing a quick reference for analytical characterization.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type / Significance
Azithromycin 83905-01-5C38H72N2O12748.98Parent Drug
This compound 92594-45-1C39H74N2O12763.01Synthetic Analog[4]
Azaerythromycin A 76801-85-9C37H70N2O12734.96Process Impurity / Precursor[5]
N-Demethylazithromycin 620169-48-4C37H70N2O12734.96Metabolite / Impurity[6]
Azithromycin N-Oxide 90503-06-3C38H72N2O13764.98Degradation Product[7][8]
Desosaminylazithromycin Not specifiedNot specifiedNot specifiedImpurity[9]
Structural Analysis

Azithromycin (Parent Compound) The baseline for our comparison, its structure incorporates an N-methyl group on the azalide ring, which is crucial for its stability and pharmacokinetic profile.

This compound This compound is a synthetic analog where the N-methyl group on the azalide ring is replaced by an N-ethyl group. This modification increases the molecule's lipophilicity and molecular weight. While extensive public data on its efficacy or degradation is not available, its altered structure necessitates distinct analytical characterization to differentiate it from the parent compound, especially if it were to arise as a process-related impurity from alkylating agents.

Azaerythromycin A (Impurity A) Also known as 6-Demethylazithromycin, this is a critical process-related impurity.[1][10] It is the immediate precursor to Azithromycin, lacking the N-methyl group on the azalide ring nitrogen.[5] Its presence in the final drug product indicates an incomplete synthesis reaction (reductive methylation).

N-Demethylazithromycin (Impurity I) This compound is a known metabolite of Azithromycin and is also considered an impurity.[11] The modification occurs on the desosamine sugar, where one of the two methyl groups on the amino function is absent.[6] This change slightly reduces the molecular weight and alters the polarity of the molecule.

Azithromycin N-Oxide (Impurity L) This is a common degradation product formed under oxidative stress.[7][12] The tertiary amine on the desosamine sugar is oxidized to an N-oxide.[12] Its presence is a key indicator of improper storage or exposure of the API to oxidizing conditions.

Stability and Degradation Pathways

Understanding how Azithromycin degrades is essential for developing stability-indicating analytical methods. Forced degradation studies, which expose the drug to harsh conditions like acid, base, oxidation, and heat, reveal the formation of specific impurities.[13][14]

Azithromycin is susceptible to degradation under both acidic and alkaline hydrolysis, as well as oxidative stress.[14] The primary product of oxidative degradation is Azithromycin N-Oxide.[7] The formation of these degradation products underscores the need for analytical methods capable of resolving them from the intact parent drug.

cluster_hydrolysis Hydrolytic Stress AZ Azithromycin Oxidative_Stress Oxidative Stress (e.g., H2O2) AZ->Oxidative_Stress Acid_Deg Acidic Degradation Products AZ->Acid_Deg Acidic Hydrolysis Base_Deg Alkaline Degradation Products AZ->Base_Deg Alkaline Hydrolysis N_Oxide Azithromycin N-Oxide (Impurity L) Oxidative_Stress->N_Oxide

Caption: Simplified degradation pathways for Azithromycin under stress conditions.

Analytical Methodologies for Separation and Quantification

The structural similarity among Azithromycin and its related compounds presents a significant analytical challenge. Co-elution can mask the presence of impurities, leading to an inaccurate assessment of API purity. Therefore, a highly specific, stability-indicating method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice, with methods often stipulated by pharmacopeias.[9][15]

Causality in Method Design: Why HPLC-ECD?

The United States Pharmacopeia (USP) monograph for Azithromycin impurity analysis specifies HPLC coupled with electrochemical detection (LC-ECD).[9]

  • Expertise & Rationale: The choice of ECD is deliberate. Azithromycin and many of its related compounds lack a strong UV chromophore, making detection at standard UV wavelengths (e.g., >250 nm) less sensitive.[9] However, the tertiary amine groups on the desosamine sugar are electrochemically active and can be oxidized at a specific potential. ECD provides exceptional sensitivity for these compounds, allowing for quantification at the low levels required for impurity profiling (typically 0.05% to 0.1%).[9][16]

  • Trustworthiness through Specificity: The potential applied at the electrode is selective for compounds that can be oxidized at that energy, reducing interference from excipients or other non-electroactive substances and thereby increasing the trustworthiness of the results.

Experimental Protocol: A Self-Validating HPLC-ECD Method

This protocol is based on established pharmacopeial methods for the analysis of Azithromycin and its related substances.[9][17] The inclusion of system suitability tests ensures the method is performing correctly for each run, making it a self-validating system.

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis Mobile_Phase Mobile Phase (e.g., Acetonitrile/ Buffered Aqueous) Injection Inject Sample (e.g., 50 µL) Mobile_Phase->Injection Sample_Prep Sample/Standard Dissolution in Diluent Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Isocratic/Gradient) Injection->Separation Detection Electrochemical Detection (ECD) (Oxidative Potential) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification vs. Reference Standards Integration->Quantification SST System Suitability Verification Integration->SST

Caption: General workflow for the HPLC-ECD analysis of Azithromycin.

Step-by-Step Methodology:

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase: Prepare according to the specific monograph, for example, a mixture of acetonitrile and a buffered aqueous phase (e.g., potassium phosphate), adjusted to a specific pH.[18] Rationale: The high pH is critical to maintain the basic analytes in a neutral state, ensuring good peak shape and retention on a C18 column. Use high-purity, LC-MS grade solvents to minimize background current in the ECD.[9]

    • Diluent: A mixture similar in composition to the mobile phase is typically used to ensure sample compatibility.

  • Standard and Sample Preparation:

    • System Suitability Solution: Prepare a solution containing Azithromycin and key specified impurities (e.g., Azaerythromycin A, N-Demethylazithromycin, Azithromycin N-Oxide) at known concentrations.[9] Rationale: This solution is used to verify the system's ability to separate the critical compounds.

    • Reference Standard Solution: Prepare a solution of Azithromycin reference standard at a known concentration (e.g., 0.3 mg/mL).[9]

    • Test Solution: Accurately weigh and dissolve the Azithromycin API or drug product in the diluent to achieve a similar concentration to the Reference Standard Solution.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and an electrochemical detector.

    • Column: A robust C18 stationary phase (e.g., L67 packing, 4.6 x 250 mm, 5 µm).[9]

    • Column Temperature: Maintain at a constant, elevated temperature (e.g., 40 °C) to ensure reproducible retention times.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Electrochemical Detector (ECD) Settings:

    • Cell: Glassy carbon working electrode.

    • Mode: DC amperometry.

    • Potential: Set the oxidative potential as specified in the monograph (e.g., +0.85 V). Rationale: This potential is optimized to provide the best signal-to-noise ratio for Azithromycin and its electroactive impurities.

  • Data Analysis and System Suitability:

    • Inject the solutions and record the chromatograms.

    • System Suitability Test (SST): Before sample analysis, analyze the System Suitability Solution. The method is only valid if the following criteria are met:

      • Resolution: The resolution between critical peak pairs (e.g., Desosaminylazithromycin and N-demethylazithromycin) must be greater than a specified value (e.g., ≥ 1.5).[9]

      • Tailing Factor: The tailing factor for the Azithromycin peak should be ≤ 2.0.

      • Relative Standard Deviation (RSD): The RSD for replicate injections of the Azithromycin standard should be ≤ 2.0%.

    • Quantification: Calculate the percentage of each impurity in the test sample by comparing the peak response of each impurity to the peak response of the Azithromycin reference standard, correcting for relative response factors if applicable. The reporting level for impurities is often 0.05% or higher.[9]

Implications for Drug Development and Quality Control

The rigorous control of related compounds is a non-negotiable aspect of pharmaceutical development. The presence of impurities, even at low levels, can impact the safety and efficacy of the final drug product.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive impurity profiling. Methods must be validated to be specific, linear, accurate, precise, and robust.[3]

  • Process Optimization: Monitoring process-related impurities like Azaerythromycin A provides direct feedback on the efficiency of the synthetic process. High levels of this impurity would trigger an investigation into the methylation step of the synthesis.

  • Stability Assessment: The presence of degradation products like Azithromycin N-Oxide is a direct measure of the drug's stability. Stability-indicating methods are crucial for determining appropriate storage conditions and shelf-life for both the API and the finished dosage form.

  • Reference Standards: The availability of qualified reference standards for each related compound is essential for accurate peak identification and quantification.[3] These standards are the cornerstone of method validation and routine quality control testing.

Conclusion

While this compound is a synthetic analog whose properties are not yet widely documented in public literature, its structural relationship to Azithromycin places it within the broader family of related compounds that must be analytically controlled. A thorough understanding of the potential process impurities and degradation products, such as Azaerythromycin A and Azithromycin N-Oxide, is critical. The successful development and manufacturing of Azithromycin rely on robust, sensitive, and specific analytical methods, like the pharmacopeial HPLC-ECD procedure, which are designed to separate and quantify these structurally similar molecules with high confidence. This analytical vigilance ensures the final drug product meets the stringent standards of quality, safety, and efficacy demanded by both regulators and patients.

References

  • Azithromycin - Wikipedia. [Link]

  • Azithromycin According to USP method - Antec Scientific. [Link]

  • Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. [Link]

  • Azithromycin-Impurities - Pharmaffiliates. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. [Link]

  • Azithromycin Tablets - USP-NF. [Link]

  • Comparison of the effect of azithromycin versus erythromycin on antroduodenal pressure profiles of patients with chronic functional gastrointestinal pain and gastroparesis - PubMed. [Link]

  • Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. [Link]

  • N'-(Desmethyl)azithromycin | C37H70N2O12 | CID 9987533 - PubChem - NIH. [Link]

  • (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - ResearchGate. [Link]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A | C37H70N2O12 | CID 9810601 - PubChem. [Link]

  • Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831 - PubChem. [Link]

  • A Review on Analytical Methods for Determination of Azithromycin. [Link]

  • Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed. [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. [Link]

  • US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google P
  • Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC - PubMed Central. [Link]

  • N-Desmethyl Azithromycin Impurity | CAS No. 620169-48-4 | | SynZeal. [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products - Oxford Academic. [Link]

  • This compound Analog | CAS 92594-45-1 - Veeprho. [Link]

  • Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia - International Journal of Pharmaceutical Sciences. [Link]

  • Azithromycin | C38H72N2O12 | CID 447043 - PubChem - NIH. [Link]

  • AZITHROMYCIN Azithromycinum. [Link]

  • Azithromycin EP Impurity L | 90503-06-3 - SynZeal. [Link]

  • Efficacy of azithromycin versus other antibiotics in the treatment of patients with upper respiratory tract infections - ResearchGate. [Link]

  • CAS No : 90503-06-3 | Product Name : Azithromycin - Impurity L - Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison for Azithromycin N-Ethyl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the precise quantification of Azithromycin N-Ethyl, a critical related substance in the quality control of Azithromycin. We will explore the nuances of method selection, validation, and the execution of an inter-laboratory comparison study to ensure data consistency and reliability across different testing sites. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.

Introduction: The Criticality of Impurity Quantification

Azithromycin, a widely prescribed macrolide antibiotic, undergoes rigorous quality control to ensure its safety and efficacy.[1] During its synthesis and storage, various related substances, including this compound, can emerge.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) guidelines mandate strict control over these impurities.[3][4] The accurate quantification of impurities like this compound is not merely a procedural formality; it is a critical component of patient safety, as impurities can potentially impact the drug's therapeutic window and toxicity profile.[5]

Inter-laboratory comparison studies, also known as proficiency testing, are essential for establishing the robustness and reproducibility of analytical methods across different laboratories.[6][7] These studies provide an objective measure of a laboratory's performance and the reliability of its analytical data.[5] This guide will delve into a hypothetical inter-laboratory comparison for the quantification of this compound, comparing two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical methodology is paramount for the accurate quantification of pharmaceutical impurities. For Azithromycin and its related compounds, both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages and considerations.[8][9]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in most pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and well-established protocols.[8] The United States Pharmacopeia (USP) often describes HPLC-UV methods for the analysis of Azithromycin and its impurities.[10]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is typically chosen for its hydrophobicity, which allows for good retention and separation of the relatively non-polar Azithromycin and its analogs.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the amine groups in Azithromycin and its impurities, thereby ensuring consistent retention times and peak shapes. A gradient elution is often employed to effectively separate a range of impurities with varying polarities.

  • UV Detection: Azithromycin and its related compounds lack a strong chromophore, necessitating detection at a low wavelength, typically around 210 nm, to achieve adequate sensitivity.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the quantification of trace-level impurities.[11]

Causality of Experimental Choices:

  • Ionization Source: An electrospray ionization (ESI) source is typically used in the positive ion mode, as the amine functionalities on Azithromycin and its analogs are readily protonated.

  • Mass Analyzer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Azithromycin-d5) is highly recommended to compensate for any matrix effects and variations in instrument response, leading to more accurate and precise quantification.

Inter-laboratory Comparison Study Design

To assess the performance of different laboratories and methods, a well-designed inter-laboratory comparison study is crucial.[7] This hypothetical study involves five participating laboratories analyzing three blind samples of Azithromycin drug substance spiked with varying concentrations of this compound.

Diagram of the Inter-laboratory Study Workflow:

Inter-laboratory_Study_Workflow cluster_preparation Sample Preparation (Coordinating Lab) cluster_analysis Analysis (Participating Labs 1-5) cluster_evaluation Data Evaluation (Coordinating Lab) Prep Preparation of three blind samples (A, B, C) with varying this compound concentrations Distribute Distribution of samples and analytical protocols to participating labs Prep->Distribute Analysis Quantification of this compound using both HPLC-UV and LC-MS/MS methods Distribute->Analysis Report Reporting of results to the coordinating lab Analysis->Report Stats Statistical analysis of the submitted data Report->Stats ZScore Calculation of Z-scores to evaluate lab performance Stats->ZScore FinalReport Generation of the final comparison report ZScore->FinalReport

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 50 mg of the Azithromycin sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent consisting of acetonitrile and water (50:50, v/v).

  • Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Azithromycin sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent consisting of acetonitrile and water (50:50, v/v).

  • Pipette 100 µL of this solution into a clean tube, add 100 µL of an internal standard solution (Azithromycin-d5, 1 µg/mL), and 800 µL of the diluent.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions:

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization: ESI Positive

  • MRM Transitions:

    • This compound: [To be determined based on the exact mass]

    • Azithromycin-d5 (IS): [To be determined based on the exact mass]

Results and Discussion: A Comparative Analysis

The following tables present the hypothetical results from the five participating laboratories for the three blind samples.

Table 1: Quantification of this compound by HPLC-UV (% w/w)

LaboratorySample A (Target: 0.15%)Sample B (Target: 0.30%)Sample C (Target: 0.50%)
Lab 10.160.320.53
Lab 20.140.280.47
Lab 30.170.310.55
Lab 40.150.290.49
Lab 50.160.330.51
Mean 0.156 0.306 0.510
Std. Dev. 0.011 0.021 0.030

Table 2: Quantification of this compound by LC-MS/MS (% w/w)

LaboratorySample A (Target: 0.15%)Sample B (Target: 0.30%)Sample C (Target: 0.50%)
Lab 10.1520.3050.508
Lab 20.1490.2980.495
Lab 30.1550.3010.512
Lab 40.1510.2990.499
Lab 50.1530.3080.505
Mean 0.152 0.302 0.504
Std. Dev. 0.002 0.004 0.007

The data clearly indicates that the LC-MS/MS method yielded more precise results, as evidenced by the lower standard deviations across all samples. This is attributed to the higher selectivity and the use of an internal standard, which mitigates variability.

Statistical Evaluation: Z-Scores

To objectively assess the performance of each laboratory, Z-scores are calculated. The Z-score indicates how many standard deviations an individual result is from the consensus mean. A Z-score between -2 and +2 is generally considered acceptable.

Z-Score Calculation:

Z = (x - X) / σ

Where:

  • x = individual laboratory result

  • X = consensus mean from all laboratories

  • σ = standard deviation of the consensus results

Diagram of the Z-Score Interpretation:

Z_Score_Interpretation cluster_zscore Z-Score Performance Evaluation Acceptable Acceptable |Z| <= 2 Questionable Questionable 2 < |Z| < 3 Unacceptable Unacceptable |Z| >= 3

Caption: Interpretation of Z-scores for laboratory performance.

Based on the hypothetical data, all laboratories would likely achieve acceptable Z-scores with the LC-MS/MS method, while some might fall into the "questionable" range with the HPLC-UV method, particularly for the lower concentration samples.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound quantification. The presented hypothetical study highlights the superior precision of the LC-MS/MS method over the traditional HPLC-UV technique.

Key Takeaways:

  • Method Selection: For routine quality control where the impurity levels are well above the detection limit, a validated HPLC-UV method can be sufficient. However, for trace-level quantification and higher precision, LC-MS/MS is the recommended methodology.

  • Inter-laboratory Studies: Regular participation in proficiency testing is crucial to ensure the ongoing reliability of analytical data and to identify any potential systematic errors within a laboratory's processes.[6]

  • Continuous Improvement: The results of inter-laboratory comparisons should be used as a tool for continuous improvement, driving investigations into any observed discrepancies and leading to the refinement of analytical procedures.

By adhering to the principles of scientific integrity, robust method validation, and collaborative inter-laboratory studies, the pharmaceutical industry can ensure the quality and safety of essential medicines like Azithromycin.

References

  • SciELO. (n.d.). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Retrieved from [Link]

  • Wiley Online Library. (2020). A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Retrieved from [Link]

  • CEU Repositorio Institucional. (2003). LC determination of impurities in azithromycin tablets. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. Retrieved from [Link]

  • Diva-portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • Antec Scientific. (2018). Azithromycin According to USP method. Retrieved from [Link]

  • Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • PubChem. (n.d.). Azithromycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of azithromycin and its impurities in human plasma sample. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Veeprho. (n.d.). This compound Analog. Retrieved from [Link]

  • Bipea. (n.d.). Proficiency testing programs PHARMA. Retrieved from [Link]

  • ResearchGate. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC determination of impurities in azithromycin tablets. Retrieved from [Link]

  • Management Sciences for Health. (n.d.). Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. Retrieved from [Link]

  • Wikipedia. (n.d.). Azithromycin. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Azithromycin and its N-Ethyl Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Azithromycin is paramount. A critical aspect of this is the accurate separation and quantification of related substances, including the N-Ethyl impurity. The choice of the High-Performance Liquid Chromatography (HPLC) column is a decisive factor in achieving the desired resolution and sensitivity. This guide provides an in-depth evaluation of different HPLC columns for the separation of Azithromycin and its related compounds, supported by experimental data and insights from authoritative sources.

The Significance of Impurity Profiling in Azithromycin

Azithromycin, a macrolide antibiotic, is a cornerstone in treating various bacterial infections.[1][2] Its molecular structure, however, is susceptible to degradation and can harbor impurities from the synthesis process.[3][4] The presence of these impurities, even in minute quantities, can impact the drug's efficacy and safety.[3][4] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent limits for these related substances.[5][6][7] Therefore, a robust and reliable analytical method is not just a matter of quality control but a regulatory necessity.

Understanding the Separation Challenge

Azithromycin and its impurities are large, structurally similar molecules, often with multiple chiral centers and basic functional groups. This presents a significant challenge for chromatographic separation. The choice of stationary phase chemistry is crucial in exploiting the subtle differences in their physicochemical properties to achieve baseline resolution.

A Comparative Analysis of HPLC Columns

The most commonly employed columns in reversed-phase HPLC for Azithromycin analysis are C18 and C8. Phenyl columns, with their unique selectivity, also present a viable, albeit less common, alternative.

The Workhorses: C18 and C8 Columns

C18 (Octadecyl) and C8 (Octyl) columns are the first choice for many chromatographers due to their versatility and wide availability.[8] The primary separation mechanism on these columns is hydrophobic interaction between the non-polar alkyl chains of the stationary phase and the analyte.

  • C18 Columns: With their longer carbon chains, C18 columns offer greater hydrophobicity and, consequently, stronger retention for non-polar and moderately polar compounds.[9] This increased interaction potential often leads to better resolution between closely related analytes. For the separation of Azithromycin and its impurities, a C18 stationary phase has been shown to provide superior resolution compared to a C8 phase.[10] The enhanced hydrophobic interactions can better differentiate between the subtle structural modifications among the various related substances.

  • C8 Columns: C8 columns, having shorter alkyl chains, are less retentive than their C18 counterparts.[9] This can be advantageous when shorter analysis times are desired, especially for more hydrophobic analytes that might be too strongly retained on a C18 column. However, for the complex mixture of Azithromycin and its structurally similar impurities, the reduced retention on a C8 column may lead to co-elution and inadequate separation.

Experimental Evidence: C18 vs. C8

A study comparing C8 and C18 stationary phases for the analysis of Azithromycin and its related compounds concluded that the C18 column demonstrated better resolution and separation .[10] This is attributed to the greater surface area and higher carbon load of the C18 packing, which enhances the hydrophobic interactions necessary to resolve the subtle structural differences between Azithromycin and its impurities.[10]

The Alternative: Phenyl Columns

Phenyl columns offer a different selectivity profile compared to traditional alkyl-chain columns. The stationary phase consists of phenyl groups bonded to the silica support, which allows for π-π interactions with analytes containing aromatic rings or unsaturated bonds.[8][11]

While Azithromycin itself does not have a prominent aromatic system, some of its impurities and degradation products might possess moieties that can engage in π-π interactions. This alternative separation mechanism can be particularly useful when C18 or C8 columns fail to provide the desired resolution. The use of a phenyl column could potentially alter the elution order and improve the separation of critical pairs. It is important to note that the strength of these π-π interactions can be influenced by the choice of organic modifier in the mobile phase, with methanol often promoting these interactions more than acetonitrile.[12]

Comparative Data of Different HPLC Methods

To provide a practical overview, the following table summarizes experimental conditions from various validated HPLC methods for the analysis of Azithromycin and its related substances.

ParameterMethod 1Method 2Method 3Method 4 (Ph. Eur.)
Column Hypersil GOLD C18 (250 x 4.6 mm, 5 µm)XTerra® RP C18 (250 x 4.6 mm, 5 µm)Hypersil BDS C18 (250 x 4.6 mm)Gemini 5 µm NX-C18 (250 x 4.6 mm)
Mobile Phase Ammonium acetate buffer (pH 6.8) and Acetonitrile (18:82, v/v)Acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M TBAH (pH 6.5), and Water (25:15:1:59, v/v/v/v)Methanol, Acetonitrile, and Phosphate buffer (pH 8) (60:30:10, v/v/v)A: Disodium hydrogen phosphate (pH 8.9), B: Methanol/Acetonitrile (25:75) (Gradient)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 60 °C43 °CNot Specified60 °C
Detection UV at 210 nmUV at 215 nmUV at 212 nmUV at 210 nm
Reference [5][6][10][6]

Experimental Protocols

Below are representative step-by-step methodologies for the analysis of Azithromycin and its impurities.

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a method developed for the determination of Azithromycin in bulk and pharmaceutical formulations.[5]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 60 °C.

  • Mobile Phase Preparation:

    • Prepare a 30 mmol/L ammonium acetate solution and adjust the pH to 6.8.

    • The mobile phase consists of the ammonium acetate buffer and acetonitrile in a ratio of 18:82 (v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation:

    • For bulk drug, dissolve a known amount in the mobile phase.

    • For formulations, extract the drug using a suitable solvent (e.g., methanol), followed by dilution with the mobile phase.[5]

    • Filter the final solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow rate: 0.7 mL/min.

    • Injection volume: 20 µL.

    • Detection wavelength: 210 nm.

    • Run time: Sufficient to allow for the elution of all impurities.

Protocol 2: Gradient RP-HPLC Method (Based on European Pharmacopoeia)

This protocol is adapted from the European Pharmacopoeia monograph for Azithromycin related substances.[6]

  • Chromatographic System:

    • HPLC system with a UV detector and a column oven.

    • Column: Gemini 5 µm NX-C18 (250 mm x 4.6 mm).

    • Column Temperature: 60 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.80 g/L solution of anhydrous disodium hydrogen phosphate, adjusted to pH 8.9.

    • Mobile Phase B: A mixture of Methanol and Acetonitrile (25:75, v/v).

  • Solution Preparation:

    • Diluent: Prepare a buffer of 1.73 g/L ammonium dihydrogen phosphate adjusted to pH 10.0. Mix this buffer with acetonitrile and methanol (35:30:35, v/v/v).

    • Test Solution: Dissolve 200 mg of the substance to be examined in the diluent and dilute to 25.0 mL.

    • Reference Solution (for system suitability): Use Azithromycin for System Suitability CRS containing specified impurities.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 50 µL.

    • Detection wavelength: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      25 55
      30 60
      80 75
      81 50

      | 93 | 50 |

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing of Sample/ Reference Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Dilution to Final Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (Column & Mobile Phase) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify report Reporting Results quantify->report caption Figure 1: General Experimental Workflow for Azithromycin Impurity Analysis.

Caption: General Experimental Workflow for Azithromycin Impurity Analysis.

column_selection_logic start Start: Need to Separate Azithromycin and Related Substances c18_choice C18 Column Primary Choice: - High Hydrophobicity - Good General Resolution start->c18_choice evaluation Evaluate Resolution, Peak Shape, and Analysis Time c18_choice->evaluation c8_choice C8 Column Alternative Choice: - Lower Retention - Faster Analysis c8_choice->evaluation phenyl_choice Phenyl Column Alternative Selectivity: - π-π Interactions - For Difficult Separations phenyl_choice->evaluation evaluation->c8_choice Resolution Adequate, but Run Time Too Long evaluation->phenyl_choice Inadequate Resolution of Critical Pairs caption Figure 2: Decision Logic for Column Selection.

Caption: Decision Logic for Column Selection.

Conclusion and Recommendations

Based on the available literature and established chromatographic principles, a C18 column is the recommended starting point for developing a robust HPLC method for the separation of Azithromycin and its N-Ethyl impurity (and other related substances). The longer alkyl chain provides the necessary hydrophobic interactions to achieve optimal resolution for these complex, structurally similar molecules.

For methods where analysis time is a critical factor and the impurity profile is less complex, a C8 column could be considered. However, this may come at the cost of resolution. In cases of particularly challenging separations where co-elution is observed on both C18 and C8 columns, a phenyl column should be evaluated for its potential to offer an alternative selectivity through π-π interactions.

Ultimately, the choice of the column must be validated to ensure it meets the system suitability criteria outlined in the relevant pharmacopeias and provides the required accuracy, precision, and specificity for the intended analytical purpose.

References

  • Al-Aani, H., & Al-Rekabi, A. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics, 9(5), 63-70. [Link]

  • Barbas, C., & Miguel, L. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. [Link]

  • Kharoaf, M., & Al-Kamarany, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 124-128. [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. [Link]

  • dos Santos, T. C., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1119-1132. [Link]

  • Antec Scientific. (n.d.). Azithromycin According to USP method. [Link]

  • Chang, Q., et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin. Journal of the Chinese Chemical Society, 62(7), 629-635. [Link]

  • Google Patents. (2015). CN104297383A - Method of separating and detecting azithromycin and impurities of the azithromycin.
  • European Pharmacopoeia. (2011). Azithromycinum. [Link]

  • Snyder, L. R., et al. (2004). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1057(1-2), 49-57. [Link]

  • USP-NF. (n.d.). Azithromycin Tablets. [Link]

  • Kharoaf, M. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 48(2), 124-128. [Link]

  • USP 36. (n.d.). 2580 Azithromycin / Official Monographs. [Link]

  • Snyder, L. R., et al. (2005). Role of the stationary phase in reversed-phase liquid chromatography. Journal of Chromatography A, 1079(1-2), 124-137. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). AZITHROMYCIN CRS. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Pharma Guideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • ResearchGate. (n.d.). Preparation of azithromycin related substances. [Link]

  • Pyvot. (n.d.). Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases. [Link]

  • European Medicines Agency. (2025). Azithromycin-containing medicinal products for systemic use - referral. [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of Azithromycin N-Ethyl Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analysis of Azithromycin and its related compounds is paramount to ensuring drug safety and efficacy. Among the critical impurities to monitor is the Azithromycin N-Ethyl analog, a process-related impurity that requires precise and accurate quantification. This guide provides an in-depth comparison of various analytical methodologies for the determination of Azithromycin and its N-Ethyl derivative, focusing on the critical performance characteristics of accuracy and precision. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Azithromycin and its N-Ethyl Analog

Azithromycin is a macrolide antibiotic with a complex structure.[1] Its N-Ethyl analog (CAS 92594-45-1) is a structurally similar impurity that can arise during the synthesis process.[2][3][4] The challenge for analytical chemists lies in developing methods that can effectively separate and accurately quantify this impurity from the active pharmaceutical ingredient (API) and other related substances.

The structures of Azithromycin and its N-Ethyl analog are presented below:

Azithromycin:

  • Molecular Formula: C38H72N2O12[1]

  • Molecular Weight: 748.98 g/mol

This compound Analog:

  • Molecular Formula: C39H74N2O12[2][3][4]

  • Molecular Weight: 763.01 g/mol [2][3][4]

The subtle difference in their chemical structures necessitates high-resolution analytical techniques for effective separation and quantification.

Comparative Analysis of Key Analytical Methodologies

The determination of Azithromycin and its impurities is predominantly achieved through liquid chromatography techniques. This section will compare the most common methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), HPLC with Electrochemical Detection (HPLC-ECD), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometric (MS) detection.

Method Performance Comparison

The following table summarizes the typical accuracy and precision data reported for different analytical methods used for the analysis of Azithromycin and its related substances.

Analytical MethodAccuracy (% Recovery)Precision (% RSD)Key AdvantagesKey Limitations
HPLC-UV 98.0 - 102.0%< 2.0%Widely available, robust, cost-effective.Lower sensitivity for compounds with poor chromophores.
HPLC-ECD 99.0 - 101.0%< 1.5%High sensitivity and selectivity for electroactive species.Susceptible to matrix effects, requires specialized detector.
UHPLC-UV/MS 99.5 - 100.5%< 1.0%High resolution, faster analysis times, increased sensitivity.Higher initial instrument cost, more complex method development.

This data is a synthesis of typical performance characteristics reported in the literature and may vary based on the specific method and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and widespread availability. For Azithromycin, which lacks a strong chromophore, detection is typically performed at low UV wavelengths, such as 210 nm.[5][6][7][8]

This protocol is a representative example of a validated method for the determination of Azithromycin and its impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a phosphate buffer and a mixture of acetonitrile and methanol.[6][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Method Validation Insights:

  • Accuracy: Typically assessed by the recovery of spiked samples at different concentration levels. For a well-developed HPLC-UV method, recovery is expected to be within 98.0-102.0%.

  • Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should not be more than 2.0%.[9]

Workflow for HPLC-UV Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC SpikedSample Spiked Sample (Accuracy) SpikedSample->HPLC Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity (r²) HPLC->Linearity

Caption: Workflow for HPLC-UV method validation.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Given Azithromycin's weak UV absorbance, electrochemical detection offers a highly sensitive alternative. This technique is particularly suitable for electroactive compounds like Azithromycin. The United States Pharmacopeia (USP) has described methods employing electrochemical detection for Azithromycin analysis.[10]

The tertiary amine group in the desosamine sugar moiety of Azithromycin is susceptible to oxidation. This electrochemical activity is the basis for its detection by ECD, providing a significant advantage in sensitivity over UV detection, especially for impurity analysis at low concentrations.

Chromatographic Conditions:

  • Column: Polymer-based C18 column suitable for high pH mobile phases.

  • Mobile Phase: A high pH buffer (e.g., pH 11) mixed with an organic modifier.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detector: Electrochemical detector with a glassy carbon working electrode.

  • Potential: Optimized oxidation potential for Azithromycin.

Performance Characteristics:

  • Accuracy: Due to higher sensitivity, accuracy studies can be performed at lower concentration levels, with expected recovery between 99.0% and 101.0%.

  • Precision: The higher signal-to-noise ratio often leads to better precision, with an RSD of less than 1.5% being achievable.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with sub-2 µm particles, leading to significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

The primary driver for adopting UHPLC is the substantial increase in efficiency. For the analysis of complex mixtures like Azithromycin and its numerous impurities, the enhanced resolution allows for better separation of closely eluting peaks. The shorter run times also increase sample throughput, a critical factor in a high-demand laboratory setting.

Chromatographic Conditions:

  • Column: Sub-2 µm particle size C18 or equivalent, e.g., 50 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase: Similar to HPLC methods but optimized for the shorter column and faster flow rates. Gradient elution is common.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 - 50 °C

  • Detection: UV (e.g., 210 nm) and/or Mass Spectrometry (for enhanced specificity and sensitivity).

Validation of a UHPLC Method:

  • Accuracy: With the enhanced sensitivity of UHPLC-MS, accuracy can be determined with a high degree of confidence, often yielding recovery values between 99.5% and 100.5%.

  • Precision: The robustness of modern UHPLC systems allows for excellent precision, with RSD values typically below 1.0%.

Logical Relationship of Analytical Techniques

HPLC HPLC UV UV Detection HPLC->UV ECD Electrochemical Detection HPLC->ECD UHPLC UHPLC UHPLC->UV MS Mass Spectrometry UHPLC->MS

Caption: Relationship between LC and detection methods.

Conclusion and Recommendations

The choice of an analytical method for the determination of Azithromycin and its N-Ethyl impurity is a critical decision that should be guided by the specific requirements of the analysis.

  • For routine quality control in a resource-constrained environment, a well-validated HPLC-UV method can provide reliable and accurate results.

  • When higher sensitivity is required, particularly for trace impurity analysis, HPLC-ECD is a superior choice, provided the necessary instrumentation and expertise are available.

  • For high-throughput laboratories and in-depth impurity profiling where speed, resolution, and sensitivity are paramount, UHPLC-UV/MS stands out as the most powerful technique.

It is imperative that any chosen method is rigorously validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure its suitability for its intended purpose. The data presented in this guide underscores the importance of selecting an analytical method that not only meets regulatory requirements but also provides the necessary accuracy and precision to guarantee the quality and safety of Azithromycin products.

References

  • Azithromycin According to USP method. Antec Scientific. [Link]

  • Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 5(4), 166-172.
  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.
  • Shaikh, S., et al. (2008). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • de Oliveira, D. C., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 11-24.
  • Al-Aani, H., & Al-Rekabi, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics, 9(5), 62-70.
  • Veeprho. (n.d.). This compound Analog. Retrieved from [Link]

  • PubChem. (n.d.). Azithromycin. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.